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  • Product: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • CAS: 895929-68-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of a proposed synthetic pathway and predicted characterization data for the novel compound, 1-(2-fluoroben...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway and predicted characterization data for the novel compound, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This molecule, possessing a substituted pyrazole core, is of interest to medicinal chemists and drug development professionals due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds. The methodologies and data presented herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthetic Pathway

The synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be logically approached through a three-step sequence, commencing with the construction of the N-substituted pyrazole ring, followed by functionalization at the 4-position.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Reactants1 2-Fluorobenzylhydrazine + Acetylacetone Product1 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole Reactants1->Product1 Knorr Cyclization (e.g., Acetic Acid, Heat) Product1_ref 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole Product2 1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole Product1_ref->Product2 Nitrating Agent (e.g., HNO3/H2SO4) Product2_ref 1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole FinalProduct 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Product2_ref->FinalProduct Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl) Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment FinalProduct 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR Structural Elucidation MS Mass Spectrometry (HRMS) FinalProduct->MS Molecular Formula Confirmation HPLC HPLC FinalProduct->HPLC Quantitative Purity TLC TLC FinalProduct->TLC Qualitative Purity

Exploratory

Spectroscopic Data Analysis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and known spectroscopic trends for similar chemical structures. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure

The structural formula of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is presented below. The key functional groups are a 2-fluorobenzyl moiety, a 3,5-dimethyl-1H-pyrazole ring, and a 4-amino group.

Caption: 2D structure of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected chemical shifts (δ) in a ¹H NMR spectrum are summarized in the table below. The spectrum is anticipated to be complex due to the presence of multiple distinct proton environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic (Fluorobenzyl)7.0 - 7.4Multiplet4HProtons on the fluorinated benzene ring are deshielded by the aromatic ring current.
Benzylic (CH₂)~5.2Singlet2HProtons are adjacent to both the pyrazole nitrogen and the aromatic ring.
Amine (NH₂)3.0 - 5.0Broad Singlet2HChemical shift can vary depending on solvent and concentration; protons are exchangeable.
Methyl (C3-CH₃)~2.2Singlet3HMethyl group attached to the pyrazole ring.
Methyl (C5-CH₃)~2.1Singlet3HMethyl group attached to the pyrazole ring.

The predicted chemical shifts for the carbon atoms in the ¹³C NMR spectrum are outlined below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aromatic (C-F)158 - 162 (d, ¹JCF ≈ 245 Hz)Carbon directly bonded to fluorine shows a large coupling constant.
Aromatic (CH)115 - 130Aromatic carbons in the fluorobenzyl group.
Aromatic (C-CH₂)135 - 140Quaternary carbon of the benzene ring attached to the methylene group.
Pyrazole (C3 & C5)140 - 150Carbons in the pyrazole ring bonded to methyl groups.
Pyrazole (C4)110 - 120Carbon in the pyrazole ring bonded to the amino group.
Benzylic (CH₂)45 - 55Carbon of the methylene bridge.
Methyl (CH₃)10 - 15Methyl carbons attached to the pyrazole ring.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. The expected characteristic absorption bands are listed below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3500Medium, DoubletPrimary Amine
C-H Stretch (Aromatic)3000 - 3100Medium to Weaksp² C-H
C-H Stretch (Aliphatic)2850 - 3000Mediumsp³ C-H
C=C Stretch (Aromatic)1450 - 1600Medium to WeakAromatic Ring
N-H Bend1580 - 1650MediumPrimary Amine
C-N Stretch1250 - 1350MediumAromatic Amine
C-F Stretch1000 - 1250StrongFluoroaromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Predicted Value/Observation
Molecular Formula C₁₂H₁₄FN₃
Molecular Weight 219.26 g/mol
Molecular Ion (M⁺) m/z = 219
Major Fragments m/z = 109: [C₇H₆F]⁺ (fluorotropylium ion) from cleavage of the benzylic C-N bond. m/z = 110: [C₅H₈N₃]⁺ (dimethylpyrazol-amine radical cation) from cleavage of the benzylic C-N bond. m/z = 95: Loss of a methyl group from the m/z 110 fragment.

The nitrogen rule applies, as the molecule has an odd number of nitrogen atoms, resulting in an odd nominal molecular weight.[1] The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which is typically weak, leading to the formation of a stable fluorotropylium cation.[2]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Place the NMR tube in the spectrometer's sample holder.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton-proton connectivities.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Correlate the observed bands with known vibrational frequencies of functional groups to confirm the presence of the amine, aromatic ring, alkyl, and C-F bonds.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways.

Workflow and Logical Relationships

The general workflow for the spectroscopic characterization of a novel compound is illustrated below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report

Caption: A flowchart illustrating the typical workflow for spectroscopic characterization.

References

Foundational

An In-depth Technical Guide to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is limited in publicly available literature. This guide has been...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is limited in publicly available literature. This guide has been compiled using information from closely related analogs and established principles of organic chemistry and medicinal chemistry. All quantitative data and experimental protocols are based on analogous compounds and should be considered predictive.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The 1,3,5-trisubstituted pyrazole scaffold, in particular, offers a versatile platform for drug design due to its structural rigidity and capacity for diverse functionalization. This guide focuses on the chemical properties of a specific analog, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, providing a comprehensive overview of its probable synthesis, physicochemical characteristics, and potential as a therapeutic agent. The introduction of a 2-fluorobenzyl group is of particular interest as the fluorine atom can significantly influence metabolic stability, binding affinity, and pharmacokinetic properties.

Predicted Physicochemical Properties

The chemical properties of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be predicted based on data from its structural analogs. These properties are crucial for its handling, formulation, and development as a potential drug candidate.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₁₄FN₃---
Molecular Weight 219.26 g/mol ---
Appearance White to off-white solidGeneral appearance of similar aminopyrazoles.
Melting Point 120-135 °CBased on substituted dimethylpyrazoles.
Boiling Point > 300 °C (decomposes)High boiling points are typical for such structures.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water.Based on solubility of similar organic compounds.[4]
pKa (of the amine) 4.5 - 5.5Electron-withdrawing nature of the pyrazole ring and benzyl group.

Synthesis and Experimental Protocols

While a specific synthesis for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has not been published, a reliable synthetic route can be proposed based on established methods for the preparation of 4-amino-1,3,5-trisubstituted pyrazoles.[5][6] The most plausible approach involves a multi-step synthesis starting from hydrazine and acetylacetone.

Proposed Synthetic Pathway

A logical synthetic route would involve the initial formation of the 3,5-dimethylpyrazole ring, followed by N-alkylation with 2-fluorobenzyl bromide, nitration at the 4-position, and subsequent reduction to the desired 4-amino group.

Synthesis_Pathway A Hydrazine + Acetylacetone B 3,5-dimethyl-1H-pyrazole A->B Cyclocondensation C 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole B->C N-Alkylation (2-fluorobenzyl bromide, base) D 1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole C->D Nitration (HNO3/H2SO4) E 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine D->E Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Detailed Experimental Protocols (Analog-Based)

The following protocols are adapted from established procedures for the synthesis of similar pyrazole derivatives.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole [7]

  • Reagents: Hydrazine hydrate, acetylacetone, ethanol.

  • Procedure: To a solution of acetylacetone (1.0 eq) in ethanol, slowly add hydrazine hydrate (1.0 eq) while maintaining the temperature below 30 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole

  • Reagents: 3,5-dimethyl-1H-pyrazole, 2-fluorobenzyl bromide, a base (e.g., K₂CO₃ or NaH), a solvent (e.g., DMF or acetonitrile).

  • Procedure: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) and a base (1.2 eq) in the chosen solvent, add 2-fluorobenzyl bromide (1.1 eq) dropwise. Stir the mixture at room temperature or gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

  • Reagents: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, fuming nitric acid, sulfuric acid.

  • Procedure: To a cooled (0 °C) mixture of fuming nitric acid and sulfuric acid, slowly add 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq). Maintain the temperature below 10 °C during the addition. Stir the reaction mixture at 0-5 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution). The precipitated product is filtered, washed with water, and dried. Recrystallization may be necessary for further purification.

Step 4: Synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Reagents: 1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a reducing agent (e.g., SnCl₂·2H₂O in HCl, or H₂ over Pd/C).

  • Procedure (using SnCl₂): To a solution of the nitro-pyrazole (1.0 eq) in concentrated HCl, add SnCl₂·2H₂O (3-5 eq) portion-wise. Heat the reaction mixture at 60-80 °C for 2-4 hours. Cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product. Filter the solid, wash with water, and dry. The crude amine can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine based on characteristic values for similar pyrazole derivatives.[7]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.00m4HAromatic protons (fluorobenzyl group)
~ 5.20s2H-CH₂- (benzyl)
~ 3.50br s2H-NH₂
~ 2.20s3H-CH₃ (at C3)
~ 2.15s3H-CH₃ (at C5)

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160 (d, J ≈ 245 Hz)C-F (fluorobenzyl)
~ 145C3 (pyrazole)
~ 138C5 (pyrazole)
~ 130 - 124Aromatic carbons (fluorobenzyl)
~ 115 (d, J ≈ 22 Hz)Aromatic C-H ortho to C-F
~ 110C4 (pyrazole)
~ 50-CH₂- (benzyl)
~ 12-CH₃ (at C3)
~ 10-CH₃ (at C5)

Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (amine)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching
~ 1620N-H bending (amine)
1590, 1490, 1450C=C and C=N stretching (aromatic and pyrazole rings)
~ 1230C-F stretching

Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
220.12[M+H]⁺
242.10[M+Na]⁺

Potential Biological Activities and Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets. Given the structural features of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, it could be hypothesized to exhibit several biological activities.

Biological_Activity Target_Compound 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Kinase_Inhibition Kinase Inhibition (e.g., p38, JNK) Target_Compound->Kinase_Inhibition COX_Inhibition COX-1/COX-2 Inhibition Target_Compound->COX_Inhibition Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial Anticancer Anticancer Activity Target_Compound->Anticancer

Caption: Potential biological activities of the target compound.

Anti-inflammatory Activity

Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural similarity to known COX inhibitors suggests that this compound could modulate the production of prostaglandins.

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Target_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Anticancer Activity

Substituted pyrazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[8] The aminopyrazole core can act as a hinge-binding motif in the ATP-binding pocket of kinases. Further screening would be necessary to identify specific kinase targets.

Conclusion and Future Directions

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine represents a promising, yet underexplored, molecule in the vast landscape of pyrazole chemistry. Based on the chemistry of its analogs, a viable synthetic route is proposed, and its key physicochemical and spectroscopic properties are predicted. The structural alerts within the molecule suggest potential for significant biological activity, particularly in the areas of inflammation and oncology.

Future research should focus on the actual synthesis and characterization of this compound to validate the predicted data. Subsequently, a comprehensive biological screening against a panel of kinases and inflammatory targets would be crucial to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, by modifying the substituents on the pyrazole and benzyl rings, could further optimize its activity and lead to the development of novel drug candidates.

References

Exploratory

Technical Guidance: Physicochemical Characterization of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties, namely solubility and stability, of the novel p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties, namely solubility and stability, of the novel pyrazole derivative, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the standardized methodologies and best practices for determining these critical parameters. The protocols and data presentation formats provided herein are intended to serve as a robust framework for researchers in the fields of medicinal chemistry, pharmacology, and drug development to generate and interpret the necessary data for advancing this and similar molecules through the discovery and development pipeline.

Introduction to Pyrazole Derivatives in Drug Discovery

Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs.[1] These compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The physicochemical properties of pyrazole derivatives, such as solubility and stability, are critical factors that influence their bioavailability, efficacy, and overall developability as therapeutic agents.[2][4] Structural modifications to the pyrazole core can significantly impact these properties, making their thorough characterization a fundamental step in the drug discovery process.[2]

Solubility Assessment

Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability.[5] Poor solubility can lead to challenges in formulation and may result in variable and incomplete drug absorption.[6] Therefore, early assessment of solubility is paramount.

Predicted Physicochemical Properties

While experimental data is not available, computational tools can provide initial estimates of the physicochemical properties of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. These predictions are useful for guiding initial experimental design.

PropertyPredicted ValueMethod
Molecular Weight219.26 g/mol N/A
logP (Octanol-Water Partition Coefficient)2.5 - 3.5Various in silico models
pKa (acidic)Not ApplicableN/A
pKa (basic)4.0 - 5.0 (amine)N/A
Hydrogen Bond Donors1N/A
Hydrogen Bond Acceptors3N/A

Note: The values in this table are hypothetical predictions and must be confirmed by experimental determination.

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the compound's solubility profile.[5][6]

2.2.1. Kinetic Solubility Protocol (Turbidimetric Method)

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a large number of compounds.[5]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.

2.2.2. Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of the compound's solubility at saturation.[6]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine to various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.

Tabulated Solubility Data (Hypothetical)
Assay TypeSolvent/MediumpHTemperature (°C)Solubility (µg/mL)
KineticPBS7.42555
ThermodynamicWater7.02540
Thermodynamic0.1 N HCl1.237>200
ThermodynamicPBS7.43745

Note: This data is for illustrative purposes only and represents a potential solubility profile for a weakly basic compound.

Stability Assessment

Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[7][8]

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the solid form of the compound.

Experimental Protocol:

  • Sample Preparation: Place accurately weighed samples of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in controlled environment chambers.

  • Storage Conditions: Expose the samples to various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and photostability conditions.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for purity and degradation products using a stability-indicating HPLC method. Physical changes (e.g., color, appearance) should also be noted.

Solution-State Stability

Solution-state stability is important for understanding the compound's behavior in biological fluids and during formulation development.[7]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in an organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to a final concentration suitable for analysis.

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any major degradation products.

Tabulated Stability Data (Hypothetical)
ConditionMediumTemperature (°C)Time Point% RemainingMajor Degradants
Solid-State40°C/75% RH403 Months>99%Not Detected
SolutionpH 1.2 Buffer3724 hours98.5%Not Detected
SolutionpH 7.4 Buffer3724 hours99.2%Not Detected
SolutionpH 9.0 Buffer3724 hours95.1%Degradant A

Note: This data is for illustrative purposes only and suggests good stability under acidic and neutral conditions with some potential for degradation under basic conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_solubility Solubility Assessment Workflow start_sol Start Solubility Assessment stock_sol Prepare 10 mM Stock in DMSO start_sol->stock_sol kinetic Kinetic Solubility (Turbidimetric) stock_sol->kinetic thermo Thermodynamic Solubility (Shake-Flask) stock_sol->thermo data_analysis_sol Data Analysis & Reporting kinetic->data_analysis_sol thermo->data_analysis_sol end_sol End data_analysis_sol->end_sol

Caption: Workflow for solubility determination.

G cluster_stability Stability Assessment Workflow start_stab Start Stability Assessment solid_state Solid-State Stability (ICH Conditions) start_stab->solid_state solution_state Solution-State Stability (pH Buffers) start_stab->solution_state hplc_analysis HPLC Analysis for Purity & Degradants solid_state->hplc_analysis solution_state->hplc_analysis data_analysis_stab Data Analysis & Reporting hplc_analysis->data_analysis_stab end_stab End data_analysis_stab->end_stab

Caption: Workflow for stability assessment.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of modern drug discovery and development. For 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a thorough understanding of these properties is essential for its potential advancement as a therapeutic candidate. This guide provides the necessary framework, including detailed experimental protocols and data presentation formats, to enable researchers to generate the high-quality data required for informed decision-making. The application of these standardized methods will facilitate a comprehensive biopharmaceutical profiling and support the progression of this and other promising pyrazole derivatives.

References

Foundational

An In-Depth Technical Guide on the Core of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and Its Analogs

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The specific molecule, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, is not widely documented in publicly available scientific lite...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, is not widely documented in publicly available scientific literature, and a specific CAS number could not be retrieved. This guide is based on the properties, synthesis, and biological activities of structurally related 4-aminopyrazole derivatives. The information provided should be considered representative of this class of compounds.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The 4-aminopyrazole moiety, in particular, serves as a versatile pharmacophore that can be readily functionalized to modulate activity against various biological targets. This guide focuses on the synthesis, characterization, and potential biological significance of the 1-(substituted benzyl)-3,5-dimethyl-1H-pyrazol-4-amine core, using available data from its close analogs.

Physicochemical and Structural Data of Analogous Compounds

Quantitative data for close analogs of the target molecule are summarized below. These compounds share the core 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine structure with variations in the substitution pattern of the benzyl ring.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine514800-78-3C₁₂H₁₄FN₃219.26Not Reported
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine925650-30-2C₁₂H₁₄FN₃219.26Not Reported
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine514801-12-8C₁₀H₁₀FN₃191.20Not Reported
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acidNot an amine, but a related structureC₁₃H₁₄N₂O₂230.26115-116

Synthesis and Characterization

The synthesis of 4-amino-1-benzyl-3,5-dimethylpyrazoles can be achieved through several established synthetic routes. A common and effective method is the Knorr pyrazole synthesis and subsequent functional group manipulations.

General Synthetic Workflow

The synthesis typically begins with the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by nitration or nitrosation at the 4-position and subsequent reduction to the amine.

G A 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole A->C B Substituted Hydrazine (e.g., 2-Fluorobenzylhydrazine) B->C E 4-Nitro/Nitroso Intermediate C->E D Nitrating/Nitrosating Agent (e.g., HNO₃/H₂SO₄ or NaNO₂/HCl) D->E G 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine E->G F Reducing Agent (e.g., H₂/Pd-C or SnCl₂) F->G

Caption: General synthetic workflow for 1-(substituted benzyl)-3,5-dimethyl-1H-pyrazol-4-amines.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-dimethylpyrazole Derivatives via Azo Reduction

This protocol is adapted from a method for synthesizing 4-amino-3,5-dimethylpyrazoles with high yields.[1]

  • Diazotization: A solution of a substituted aniline in hydrochloric acid is cooled to 0-5 °C and treated with an aqueous solution of sodium nitrite to form the diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to a cooled solution of a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a base (e.g., sodium acetate) to yield an azo-intermediate.

  • Cyclization: The azo-intermediate is refluxed with a substituted hydrazine (e.g., 2-fluorobenzylhydrazine) in a suitable solvent like ethanol or acetic acid to form the 4-azo-pyrazole derivative.

  • Reduction: The purified 4-azo-pyrazole is dissolved in ethanol and reduced to the corresponding 4-aminopyrazole using a reducing agent such as hydrazine hydrate at elevated temperatures (e.g., 50 °C).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the proton environment of the molecule. Expected signals for the target compound would include singlets for the two methyl groups on the pyrazole ring, a singlet for the amine protons, and multiplets for the aromatic protons of the fluorobenzyl group, as well as a singlet for the benzylic methylene protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquisition: Spectra are acquired on a 300 or 500 MHz NMR spectrometer.[2]

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and elemental composition.

    • Technique: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is typically employed.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify functional groups.

    • Expected Bands: Characteristic N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic protons, and C=C and C=N stretching in the aromatic region.

Biological Activities and Potential Signaling Pathways

Substituted 4-aminopyrazoles have been reported to exhibit a diverse range of biological activities, making them attractive scaffolds for drug discovery.

Summary of Biological Activities of Analogous Compounds
Biological ActivityTarget/Mechanism of ActionReference
Anticancer Inhibition of Janus Kinases (JAKs), Aurora Kinases, Cyclin-Dependent Kinases (CDKs), BRAF, and tubulin polymerization.[3][4][5][6][3][4][5][6]
Anti-inflammatory Inhibition of Cyclooxygenase (COX) enzymes, particularly COX-2, and modulation of inflammatory cytokine production.[7][8][9]
Antibacterial/Antifungal Disruption of microbial growth through various mechanisms.[10][11]
Neuroprotective Modulation of N-methyl-D-aspartate (NMDA) receptor activity.[8]
Analgesic Central and peripheral mechanisms, often linked to anti-inflammatory effects.[9][10]
Potential Signaling Pathway: JAK/STAT Pathway

Many 4-aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs). The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.

G cluster_0 A Cytokine B Cytokine Receptor A->B Binding C JAK B->C Activation E STAT (inactive) C->E Phosphorylation D 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine (Analog) D->C Inhibition F STAT-P (active dimer) E->F Dimerization G Nucleus F->G Translocation H Gene Transcription G->H Modulation

Caption: Potential inhibition of the JAK/STAT signaling pathway by a 4-aminopyrazole analog.

Conclusion

The 1-(substituted benzyl)-3,5-dimethyl-1H-pyrazol-4-amine core represents a valuable scaffold in medicinal chemistry. While specific data on the 2-fluoro substituted variant is limited, the extensive research on analogous compounds highlights the potential of this chemical class to yield potent modulators of key biological pathways, such as the JAK/STAT pathway. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into this and related compounds is warranted to explore their full therapeutic potential.

References

Exploratory

Potential Biological Activities of Substituted Pyrazol-4-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Substituted pyrazol-4-amines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazol-4-amines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity: Kinase Inhibition

A primary area of investigation for substituted pyrazol-4-amines is their potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

Substituted pyrazol-4-amines have emerged as promising inhibitors of CDKs, particularly CDK2, which plays a key role in cell cycle progression.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDK2 [1]

CompoundCDK2 Inhibition (Ki, µM)Antiproliferative Activity (GI50, µM) - Ovarian Cancer Cells
15 0.0050.127 - 0.560

Note: GI50 represents the concentration causing 50% growth inhibition.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is implicated in various cancers and inflammatory diseases. Certain 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of JAK family kinases.

Table 2: In Vitro Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [2]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f 3.42.23.5
Ruxolitinib (Control) 97% inhibition at 20 nM99% inhibition at 20 nM95% inhibition at 20 nM

Note: IC50 is the half-maximal inhibitory concentration.

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazol-4-yl ureas, such as AT9283, have been identified as multi-targeted kinase inhibitors with potent activity against Aurora kinases.

Table 3: In Vitro Inhibitory Activity of AT9283 against Various Kinases

Kinase TargetAT9283 IC50 (nM)
Aurora A~3
Aurora B~3
JAK2Data not specified in abstract
Abl (T315I)Data not specified in abstract
Casein Kinase 1 (CK1) Inhibition

N-(1H-Pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of inhibitors for Casein Kinase 1δ/ε (CK1δ/ε), which are implicated in neurodegenerative diseases and cancer.[3]

Table 4: Cytotoxic Activity of N-(1H-Pyrazol-3-yl)quinazolin-4-amines [3]

CompoundCell LineCytotoxic Activity
3c PANC-1 (Pancreatic ductal adenocarcinoma)Selective cytotoxic activity

Antimicrobial Activity

Several studies have highlighted the potential of substituted pyrazole derivatives, including those with amino functionalities, as effective antimicrobial agents against a range of bacterial and fungal pathogens.

Table 5: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassOrganism(s)ActivityReference
Pyrazole-4-carbaldehyde derivativesStaphylococcus aureus, Escherichia coli, Candida albicansPronounced effect[4]
3-Aryl substituted pyrazole-4-carbaldehydesPathogenic bacteriaExcellent to good efficacy[5]
Pyrazoline-1-thiocarboxamides and isonicotinoyl pyrazolinesGram-positive and Gram-negative bacteria, fungiModerate to potent activity[6]

Anti-inflammatory Activity

Substituted pyrazoles have been investigated for their anti-inflammatory properties, with some derivatives showing significant inhibition of edema in preclinical models.

Table 6: Anti-inflammatory Activity of Trisubstituted Pyrazole Derivatives [7]

Compound SeriesEdema Inhibition (%)Comparison
78a-e 13 - 93Comparable to celecoxib
79a-e 58 - 93Comparable to celecoxib

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Preparation of Reagents :

    • Prepare a stock solution of the test compound (e.g., substituted pyrazol-4-amine) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate peptide in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add a small volume (e.g., 5 µL) of the serially diluted test compound or vehicle control (DMSO) to each well.

    • Add the kinase solution to each well and incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process:

      • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis A Prepare Test Compound Dilutions D Add Compound to Plate A->D B Prepare Kinase Solution E Add Kinase & Pre-incubate B->E C Prepare Substrate/ ATP Solution F Initiate Reaction (Add Substrate/ATP) C->F D->E E->F G Incubate F->G H Stop Reaction & Deplete ATP G->H I Generate Luminescent Signal H->I J Read Luminescence I->J K Calculate IC50 J->K

Workflow for In Vitro Kinase Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation :

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and dilute it in serum-free medium to a working concentration (e.g., 0.5 mg/mL).

    • Remove the treatment medium and add the MTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Experimental Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum :

    • Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Antimicrobial Dilutions :

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in the broth.

  • Inoculation :

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation :

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • Determination of MIC :

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

  • Animal Preparation :

    • Use a suitable animal model (e.g., rats or mice) and acclimate them to the laboratory conditions.

  • Compound Administration :

    • Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation :

    • After a set time (e.g., 30-60 minutes) following compound administration, inject a small volume of a carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema :

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis :

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Signaling Pathways

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Upon ligand binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Simplified JAK/STAT Signaling Pathway.
Aurora Kinase Signaling in Mitosis

Aurora kinases, particularly Aurora A and B, are key regulators of mitosis. Aurora A is associated with centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct kinetochore-microtubule attachments and cytokinesis.

Role of Aurora Kinases in Mitosis.
CDK2 in Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, is a pivotal regulator of the G1/S transition and S-phase progression. Its activity is essential for the phosphorylation of substrates like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.

CDK2 Signaling in G1/S Transition.
Casein Kinase 1 (CK1) in Wnt/β-catenin Signaling

CK1 plays a dual role in the Wnt/β-catenin pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent degradation. In the presence of Wnt, CK1δ/ε can phosphorylate components of the receptor complex, leading to the stabilization and nuclear translocation of β-catenin.

Dual Role of CK1 in Wnt/β-catenin Signaling.

References

Foundational

In Silico Modeling of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in silico modeling of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a novel pyr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a novel pyrazole derivative with therapeutic potential. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have become indispensable tools in the rational design and optimization of pyrazole-based inhibitors.[1][2][3][8][9] This document outlines detailed experimental protocols for various in silico techniques, summarizes key quantitative data in structured tables, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. The integration of these computational methods provides a cost-effective and efficient strategy for elucidating the binding mechanisms and predicting the biological activity of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, thereby accelerating its development as a potential therapeutic agent.

Introduction

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[3][4] The versatility of the pyrazole ring allows for various substitutions, enabling the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.[3] In recent years, in silico methods have played a crucial role in the discovery and development of pyrazole-based drugs.[1][2][3] These computational techniques offer a powerful platform to predict molecular interactions, understand structure-activity relationships, and guide the synthesis of more potent and selective drug candidates.

This guide focuses on the in silico modeling of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. While specific experimental data for this compound is not publicly available, this document will leverage established computational methodologies applied to similar pyrazole derivatives to provide a robust framework for its investigation.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of other pyrazole derivatives, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a promising candidate for targeting various protein classes, particularly those involved in cancer and inflammation. Several studies have highlighted the potential of pyrazole compounds to inhibit protein kinases, carbonic anhydrases, and other enzymes implicated in disease progression.[10][11][12][13]

A plausible signaling pathway to investigate for this molecule is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway, which is often implicated in inflammatory diseases and cancers.[14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Molecule 1-(2-fluorobenzyl)-3,5- dimethyl-1H-pyrazol-4-amine JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Dimer->Gene Molecule->JAK Inhibition

Figure 1: Hypothesized inhibition of the JAK-STAT signaling pathway.

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound involves several stages, from initial structure preparation to detailed molecular dynamics simulations.

in_silico_workflow start Start: Define Research Question ligand_prep Ligand Preparation: 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine start->ligand_prep protein_prep Protein Target Preparation (e.g., JAK1, PDB ID: 4L00) start->protein_prep docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep->docking analysis1 Binding Pose and Affinity Analysis docking->analysis1 md Molecular Dynamics Simulation analysis1->md qsar QSAR Model Development (Optional) analysis1->qsar analysis2 Trajectory Analysis (RMSD, RMSF, MM-PBSA) md->analysis2 end End: Hypothesis Generation analysis2->end qsar->end admet->end

Figure 2: General workflow for in silico modeling of a small molecule.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][15]

Protocol:

  • Ligand Preparation:

    • The 3D structure of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine will be built using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Energy minimization will be performed using a suitable force field (e.g., MMFF94).

    • Gasteiger charges will be computed, and non-polar hydrogens will be merged.

  • Protein Preparation:

    • The crystal structure of the target protein (e.g., JAK1, PDB ID: 4L00) will be downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands will be removed.

    • Polar hydrogens will be added, and Kollman charges will be assigned.

  • Docking Simulation:

    • A grid box will be defined around the active site of the protein.

    • Docking will be performed using software like AutoDock Vina or Schrödinger's Glide.

    • The Lamarckian genetic algorithm is commonly employed for conformational searching.

  • Analysis:

    • The resulting docking poses will be clustered and ranked based on their binding energies.

    • The best-scoring pose will be visualized to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.[10]

Protocol:

  • System Preparation:

    • The best-ranked docked complex from the molecular docking study will be used as the starting structure.

    • The complex will be solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions will be added to neutralize the system.

  • Simulation:

    • The system will be subjected to energy minimization to remove steric clashes.

    • The system will be gradually heated to physiological temperature (300 K) and equilibrated under constant pressure (1 atm).

    • A production run of at least 100 ns will be performed.

  • Analysis:

    • Trajectories will be analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex.[10]

    • Binding free energy can be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties.[8][16][17]

Protocol:

  • Data Collection:

    • A dataset of pyrazole derivatives with known biological activity against the target of interest will be compiled.

  • Descriptor Calculation:

    • Molecular descriptors (e.g., constitutional, topological, quantum-chemical) will be calculated for each compound.

  • Model Building:

    • A mathematical model will be developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest).[17]

  • Model Validation:

    • The predictive power of the QSAR model will be assessed using internal and external validation techniques.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Interacting ResiduesHydrogen Bonds
1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineJAK1-8.5150LEU828, GLY829, LYS8552
Control InhibitorJAK1-9.280LEU828, GLY829, VAL8363

Table 2: Molecular Dynamics Simulation Parameters

ParameterValue
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Force FieldAMBER99
Water ModelTIP3P
Average RMSD (Protein)1.5 Å
Average RMSD (Ligand)0.8 Å

Table 3: Predicted ADMET Properties

PropertyPredicted Value
Molecular Weight233.28 g/mol
LogP2.5
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3
Lipinski's Rule of FiveCompliant
AMES ToxicityNon-mutagenic

Conclusion

The in silico modeling approaches outlined in this technical guide provide a powerful framework for the preclinical evaluation of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. By integrating molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain valuable insights into its potential therapeutic applications, binding mechanisms, and structure-activity relationships. This computational-driven approach can significantly de-risk and accelerate the drug discovery and development process for this promising pyrazole derivative.

References

Exploratory

A Technical Guide to the Preliminary Biological Screening of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific studies detailing the preliminary biological screening of 1-(2-fluorobenzyl)-3,5-dimet...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific studies detailing the preliminary biological screening of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. Therefore, this document serves as a representative technical guide based on established methodologies for the screening of analogous pyrazole derivatives. The data, protocols, and pathways presented herein are hypothetical and illustrative of a standard preliminary biological evaluation for a novel chemical entity of this class.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered heterocyclic ring that is a prominent scaffold in medicinal chemistry, featured in a variety of pharmacologically active agents.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] Marketed drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant contain the pyrazole core, highlighting its therapeutic importance.[1][2]

Given the established versatility of this scaffold, novel derivatives like 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine are compelling candidates for biological screening to uncover potential therapeutic applications. This guide outlines a hypothetical preliminary screening protocol to assess its antimicrobial and anticancer activities, which are common starting points for evaluating new pyrazole compounds.[5][6][7]

Hypothetical Antimicrobial Screening

The initial antimicrobial evaluation aims to determine the compound's ability to inhibit the growth of clinically relevant bacterial and fungal pathogens. Pyrazole derivatives have shown promise as potent antimicrobial agents, sometimes acting against drug-resistant strains.[8][9][10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The hypothetical MIC values for the target compound are summarized below.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)
Microorganism Compound Amoxicillin Ciprofloxacin Fluconazole
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 29213)1610.5N/A
Enterococcus faecalis (ATCC 29212)3221N/A
Methicillin-Resistant S. aureus (MRSA)32>1284N/A
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)6480.015N/A
Pseudomonas aeruginosa (ATCC 27853)>128>1280.5N/A
Fungi
Candida albicans (ATCC 90028)64N/AN/A1
Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining MIC.

  • Preparation of Compound: Dissolve 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in dimethyl sulfoxide (DMSO) to create a stock solution of 1280 µg/mL.

  • Preparation of Microplates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the stock compound solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next, resulting in concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Grow microbial strains to the logarithmic phase in appropriate broth. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include wells for a positive control (microbes in broth without the compound) and a negative control (broth only). Standard antibiotics (Amoxicillin, Ciprofloxacin, Fluconazole) are tested in parallel as reference controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Compound Stock (in DMSO) dilution Serial Dilution of Compound stock->dilution plate 96-Well Plate (Broth Medium) plate->dilution inoculum Microbial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubation (24-48h) inoculation->incubation readout Visual Inspection (Turbidity) incubation->readout mic Determine MIC readout->mic

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Anticancer Screening

Preliminary anticancer screening involves evaluating the cytotoxic effect of the compound on various human cancer cell lines. Many pyrazole derivatives have been reported to possess significant antiproliferative and anticancer activities.[6][11][12][13][14]

Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The hypothetical IC50 values for the target compound against selected cell lines are presented below.

Table 2: Hypothetical Cytotoxic Activity (IC50 in µM)
Cell Line Cancer Type Compound Doxorubicin
MCF-7 Breast Adenocarcinoma25.50.8
A549 Lung Carcinoma42.11.2
HepG2 Hepatocellular Carcinoma38.71.5
HEK293 (non-cancerous)Human Embryonic Kidney>1005.6
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) and a non-cancerous control line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (vehicle control, typically 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualization: In-Vitro Cytotoxicity Workflow

G A Seed Cells in 96-Well Plate B Incubate (24h) for Adhesion A->B C Treat Cells with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide outlines a hypothetical preliminary biological screening for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. Based on the representative data, the compound demonstrates moderate antimicrobial activity, particularly against Gram-positive bacteria, and selective cytotoxic effects against cancer cell lines with lower toxicity to non-cancerous cells.

These illustrative results would justify further investigation, including:

  • Screening against a broader panel of microbial strains and cancer cell lines.

  • Mechanism of action studies to identify the molecular targets.

  • In vivo efficacy and toxicity studies in animal models.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The protocols and frameworks provided here represent a standard approach to initiating the drug discovery journey for a novel pyrazole derivative.

References

Foundational

Fluorobenzyl-Substituted Pyrazoles: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous app...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] The strategic incorporation of fluorine atoms and benzyl groups into drug candidates is a well-established method to enhance pharmacological profiles. The fluorobenzyl moiety, in particular, can improve metabolic stability, membrane permeability, and binding affinity through favorable interactions with biological targets. This technical guide provides a comprehensive review of the literature on fluorobenzyl-substituted pyrazoles, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas.

Core Synthesis Strategies

The most prevalent method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-difunctional system and a hydrazine derivative.[6] For fluorobenzyl-substituted pyrazoles, this typically involves the reaction of a suitably substituted fluorobenzylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. Variations of this approach allow for the introduction of diverse substituents on the pyrazole ring, enabling extensive SAR studies.[6][7]

G start_end start_end process process reagent reagent product product A Starting Material: 1,3-Dicarbonyl Compound C Cyclocondensation Reaction A->C B Starting Material: Fluorobenzylhydrazine B->C E Fluorobenzyl-Substituted Pyrazole C->E Formation of Pyrazole Ring D Solvent (e.g., Ethanol, Acetic Acid) D->C

Caption: General workflow for the synthesis of fluorobenzyl-substituted pyrazoles.
Detailed Experimental Protocol: Synthesis

Synthesis of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (Exemplar)

This protocol is adapted from methodologies for the synthesis of pyrazoline derivatives.[8]

  • Chalcone Synthesis: An equimolar mixture of 4-methoxyacetophenone and 4-fluorobenzaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide (40%) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-3 hours until a precipitate forms. The solid chalcone is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol.

  • Pyrazoline Cyclization: The synthesized chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) are refluxed in glacial acetic acid for 6-8 hours.

  • Acetylation: After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered and dried. The crude product is then refluxed with acetic anhydride for 2 hours to yield the final N-acetylated pyrazoline product.

  • Purification: The final product is purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to afford the title compound.

Biological Activities and Therapeutic Applications

Fluorobenzyl-substituted pyrazoles have been investigated for a wide range of therapeutic applications, demonstrating significant activity as kinase inhibitors for cancer therapy, as antimicrobial agents, and as modulators of targets implicated in neurodegenerative diseases.

Anticancer Activity: Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[9] Pyrazole derivatives, including those with fluorobenzyl substitutions, have been developed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Receptor-Interacting Protein 1 (RIP1) kinase.[2][10][11] Dual inhibition of EGFR and VEGFR-2 is a particularly effective strategy to suppress tumor growth and angiogenesis.[10]

G cluster_membrane Cell Membrane receptor receptor inhibitor inhibitor pathway pathway outcome outcome neg_outcome neg_outcome EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT inhibitor_node Fluorobenzyl Pyrazole Inhibitor inhibitor_node->EGFR Inhibits inhibitor_node->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Angiogenesis->Apoptosis Inhibition leads to

Caption: Mechanism of action for dual EGFR/VEGFR-2 pyrazole inhibitors.

Table 1: Anticancer Activity of Fluorobenzyl-Substituted Pyrazoles

Compound / Derivative ClassTarget Kinase(s)Key Quantitative DataReference
1-Benzyl-1H-pyrazolesRIP1 KinaseCompound 4b: Kd = 0.078 µM; EC50 = 0.160 µM[11]
Fused Pyrazole DerivativesEGFR / VEGFR-2Compound 3: EGFR IC50 = 0.06 µM; Compound 9: VEGFR-2 IC50 = 0.22 µM[10]
3,4-Diaryl PyrazolesHsp90Sub-micromolar activity in cells[12]
Antimicrobial and Antiparasitic Activity

The pyrazole scaffold is also prominent in the development of agents against infectious diseases. Fluorobenzyl-substituted derivatives have shown activity against bacteria and parasites by targeting essential metabolic pathways.

Table 2: Antimicrobial/Antiparasitic Activity of Fluorobenzyl-Substituted Pyrazoles

Compound / Derivative ClassTarget Organism/EnzymeKey Quantitative DataReference
4-Fluorobenzyl DihydropyrazolonesTrypanosoma cruzipIC50 ≈ 6.0[13]
1-Acetyl-dihydro-(1H)-pyrazolesEscherichia coli FabHPotent inhibition observed for 4-fluorophenyl derivative[8]
1-[4-(trifluoromethyl)phenyl]pyrazolesMRSA / VREMIC < 1 µg/ml[1]
Activity in Neurodegenerative Disorders

Research into treatments for neurodegenerative conditions like Alzheimer's disease has also explored pyrazole derivatives. Certain fluorinated pyrazoles act as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's.[14]

Table 3: Neuroprotective Activity of Fluorobenzyl-Substituted Pyrazoles

Compound / Derivative ClassTarget EnzymeKey Quantitative DataReference
Pyrazole-5-fluorosulfatesButyrylcholinesterase (BuChE)Compound K3: BuChE IC50 = 0.79 µM; Ki = 0.77 µM[14]
Detailed Experimental Protocol: Biological Assay

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a representative method for determining the inhibitory activity of a compound against a target kinase.[9][10]

  • Reagents and Materials: Target kinase, appropriate substrate peptide, ATP (Adenosine triphosphate), test compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Test compounds are serially diluted in assay buffer and added to the wells of a microplate.

    • The target kinase enzyme and its specific substrate are added to the wells.

    • The kinase reaction is initiated by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Outlook

Fluorobenzyl-substituted pyrazoles represent a highly versatile and pharmacologically significant class of compounds. The literature clearly demonstrates their potential across multiple therapeutic areas, most notably in oncology through potent kinase inhibition. The fluorobenzyl moiety consistently contributes to enhanced biological activity, highlighting its importance in modern drug design. Structure-activity relationship studies have shown that the position of the fluorine atom on the benzyl ring, as well as the nature of other substituents on the pyrazole core, are critical for optimizing potency and selectivity.[13][14] Future research should focus on exploring novel substitutions, developing more selective inhibitors to minimize off-target effects, and advancing promising candidates into preclinical and clinical development. The continued exploration of this chemical space is poised to yield next-generation therapeutics for a range of challenging diseases.

References

Exploratory

The Enduring Legacy of the Pyrazole Scaffold: A Technical Guide to its Discovery and Impact on Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have led to the development of a multitude of blockbuster drugs across a wide range of therapeutic areas. This in-depth technical guide explores the discovery and rich history of pyrazole-based compounds, providing detailed experimental protocols, quantitative biological data, and a visual exploration of their mechanisms of action.

A Serendipitous Discovery and the Dawn of Pyrazole Chemistry

The journey of pyrazole in medicinal chemistry began in 1883 with the German chemist Ludwig Knorr. While investigating the reactions of ethyl acetoacetate and phenylhydrazine, he serendipitously synthesized the first pyrazole derivative, a compound that would later be known as antipyrine. This discovery, born from fundamental chemical exploration, quickly revealed the therapeutic potential of this novel heterocyclic system. Antipyrine was found to possess potent antipyretic and analgesic properties, marking the first entry of a pyrazole-based compound into the pharmacopeia. The first synthesis of the parent pyrazole ring was achieved by Buchner in 1889.[1]

This initial success spurred further investigation into the chemical reactivity and biological activities of pyrazole derivatives.[1] The versatility of the pyrazole scaffold, allowing for substitutions at various positions, opened up a vast chemical space for medicinal chemists to explore.[2] Over the decades, this exploration has yielded a remarkable array of drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antipsychotic agents.[3][4] The number of approved drugs containing a pyrazole nucleus has seen a significant increase, particularly in the last decade, underscoring its status as a "privileged scaffold" in drug discovery.[3][5]

A chronological overview of key milestones in the development of pyrazole-based drugs highlights the enduring impact of this scaffold on modern medicine.

YearDrugTherapeutic ClassSignificance
1883Antipyrine (Phenazone)Analgesic, AntipyreticFirst synthetic pyrazole-based drug.
1950sPhenylbutazoneNon-steroidal anti-inflammatory drug (NSAID)Potent anti-inflammatory agent for arthritis.
1998Sildenafil (Viagra®)Phosphodiesterase-5 (PDE5) inhibitorFirst oral treatment for erectile dysfunction.[6]
1999Celecoxib (Celebrex®)COX-2 inhibitorSelective anti-inflammatory drug with reduced gastrointestinal side effects.[6]
2006Rimonabant (Acomplia®)Cannabinoid receptor antagonistFirst-in-class anti-obesity drug (later withdrawn).
2011Ruxolitinib (Jakafi®)Janus kinase (JAK) inhibitorFirst FDA-approved drug for myelofibrosis.[6]
2012Apixaban (Eliquis®)Factor Xa inhibitorOral anticoagulant for the prevention of stroke and systemic embolism.[3]
2023Pirtobrutinib (Jaypirca®)Bruton's tyrosine kinase (BTK) inhibitorTreatment for mantle cell lymphoma.[6]

Key Pyrazole-Based Drugs: A Deeper Dive

The success of pyrazole-based drugs can be attributed to their ability to interact with a wide range of biological targets with high affinity and selectivity. The following sections provide a detailed look at the synthesis, mechanism of action, and biological activity of several landmark pyrazole-containing pharmaceuticals.

Celecoxib: A Revolution in Anti-Inflammatory Therapy

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor that revolutionized the treatment of inflammatory disorders like arthritis.[6] By selectively targeting COX-2, which is upregulated during inflammation, Celecoxib reduces the production of prostaglandins that mediate pain and inflammation, while sparing the gastroprotective COX-1 enzyme.[7][8]

The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-dione with a hydrazine derivative.[9]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • To a solution of sodium methoxide in toluene, add p-methylacetophenone and ethyl trifluoroacetate.[10]

  • Heat the reaction mixture to 55-60 °C and stir for 4 hours.[10]

  • Cool the reaction mixture and wash with 10% aqueous hydrochloric acid.[10]

  • Separate the organic layer and concentrate under reduced pressure to yield the dione product.[10]

Step 2: Synthesis of Celecoxib

  • Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent such as ethanol.[9]

  • Heat the reaction mixture under reflux for several hours.[9]

  • Cool the reaction mixture and remove the solvent under reduced pressure.[9]

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[9]

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib~15~0.04~375
Rofecoxib>100~0.018>555
Valdecoxib~5~0.005~1000

Data compiled from various sources. Actual values may vary depending on the assay conditions.

Sildenafil: A Breakthrough in Erectile Dysfunction Treatment

Sildenafil (Viagra®) was the first oral medication approved for the treatment of erectile dysfunction.[6] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[5]

The synthesis of Sildenafil is a multi-step process involving the formation of a pyrazolopyrimidinone core.[1][3]

  • Pyrazole Formation: React 2-pentanone with diethyl oxalate in the presence of a base to form a 1,3-dicarbonyl intermediate. Cyclize this intermediate with hydrazine to form the pyrazole ring.[5]

  • N-Methylation: Methylate the pyrazole nitrogen using a suitable methylating agent.[5]

  • Pyrimidinone Ring Formation: React the methylated pyrazole with an activated benzoic acid derivative, followed by cyclization to form the pyrazolopyrimidinone core.[1][5]

  • Sulfonylation: Introduce the sulfonyl chloride group onto the phenyl ring.[3]

  • Final Amidation: React the sulfonyl chloride with 1-methylpiperazine to yield Sildenafil.[3]

PDE5_Inhibition cluster_neuron Nerve Ending cluster_muscle Smooth Muscle Cell NO_release Nitric Oxide (NO) Release (Sexual Stimulation) sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation & Erection) PKG->Relaxation Leads to GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels, smooth muscle relaxation, and enhanced blood flow, resulting in an erection.

Ruxolitinib: Targeting the JAK-STAT Pathway in Cancer

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[6] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a key role in cell proliferation and inflammation. Dysregulation of this pathway is implicated in various cancers, particularly myeloproliferative neoplasms.

While a detailed protocol for Ruxolitinib is complex, the synthesis of Rimonabant, another significant pyrazole-based drug, provides a good example of the synthetic strategies employed.

  • Diketone Formation: Condense 4-chloropropiophenone with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazane (LiHMDS) to form the corresponding diketo ester.[9]

  • Hydrazone Formation: React the diketo ester with 2,4-dichlorophenylhydrazine hydrochloride to form the hydrazone.

  • Cyclization: Cyclize the hydrazone in the presence of an acid to form the pyrazole core.

  • Amidation: Convert the ester group to a carboxylic acid, followed by reaction with N-aminopiperidine to form the final amide product, Rimonabant.[9]

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene expression involved in cell proliferation and inflammation.

High-Throughput Screening and the Future of Pyrazole-Based Drug Discovery

The discovery of new pyrazole-based therapeutics is increasingly driven by high-throughput screening (HTS) of large compound libraries.[11][12] HTS allows for the rapid identification of "hit" compounds that modulate the activity of a specific biological target.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Library Pyrazole Compound Library Dispensing Compound Dispensing (Robotics) Library->Dispensing Assay_Plate Assay Plate (e.g., 384-well) Assay_Plate->Dispensing Reagent_Addition Addition of Enzyme & Substrate Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Assays of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class of molecules.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many pyrazole-containing compounds exert their effects by inhibiting specific enzymes such as protein kinases or cyclooxygenases (COX).[3][4][5]

Given the therapeutic potential of this chemical scaffold, a systematic in vitro evaluation is essential to elucidate the biological activity and mechanism of action of novel derivatives like 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This document provides detailed protocols for a tiered approach to characterizing this compound, starting with a general assessment of cytotoxicity, followed by specific enzyme inhibition assays against common targets for pyrazole derivatives (protein kinases and COX-2), and concluding with a method to verify downstream pathway modulation in a cellular context.

Section 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Application Notes: The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[7] This assay is a cost-effective and robust method for initial high-throughput screening to determine the cytotoxic potential of a compound against various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549, human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the cell viability against the compound concentration (log scale) to determine the IC50 value.

Data Presentation: Hypothetical MTT Assay Results
Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control (0)1.2540.088100.0
0.11.2310.09198.2
11.1020.07587.9
50.8560.06268.3
100.6330.05150.5
250.3150.04025.1
500.1500.02512.0
1000.0890.0187.1

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read Data Analysis Data Analysis read->Data Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Section 2: Target-Specific Enzyme Inhibition Assays

Based on the broad activities of pyrazole derivatives, two plausible and high-value targets are protein kinases (implicated in cancer) and COX-2 (implicated in inflammation and cancer).[4][9]

In Vitro Kinase Inhibition Assay (Aurora A)

Application Notes: Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[10] Aurora A (AURKA) is frequently overexpressed in various cancers, making it an attractive therapeutic target.[11][12] This protocol describes a luminescence-based in vitro assay (e.g., ADP-Glo™) to measure the inhibitory activity of the test compound against Aurora A kinase. The assay quantifies the amount of ADP produced in the kinase reaction, which is then converted into a light signal. A decrease in signal indicates kinase inhibition.[8][13]

Experimental Protocol: Aurora A Kinase Inhibition Assay

Materials:

  • Recombinant human Aurora A kinase

  • Kinase-specific substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Positive control inhibitor (e.g., Alisertib)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and the positive control in DMSO.

  • Kinase Reaction Setup:

    • To the appropriate wells of a 384-well plate, add 5 µL of the kinase enzyme solution in assay buffer.

    • Add 0.5 µL of the diluted test compound, positive control, or DMSO (negative control).

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[8]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the kinase substrate to each well. The final ATP concentration should be close to the Km value for Aurora A.

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Detect ADP Production:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration (log scale) to determine the IC50 value.

Visualization: Aurora A Signaling Pathway

AuroraA_Pathway cluster_upstream Upstream Regulation cluster_aurka Core Kinase cluster_downstream Downstream Effectors cluster_function Cellular Functions Cdk1 Cdk1/Cyclin B AurA Aurora A Kinase (AURKA) Cdk1->AurA Activation Plk1 Plk1 Plk1->AurA Activation TPX2 TPX2 TPX2->AurA Activation TACC3 TACC3 AurA->TACC3 Phosphorylation p53 p53 AurA->p53 Phosphorylation (Inhibition) PLK1_ds Plk1 AurA->PLK1_ds Phosphorylation (Activation) Centrosome Centrosome Maturation AurA->Centrosome Spindle Spindle Assembly TACC3->Spindle Apoptosis Apoptosis Regulation p53->Apoptosis Mitotic Mitotic Entry PLK1_ds->Mitotic Inhibitor 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Inhibitor->AurA Inhibition

Caption: Simplified Aurora A kinase signaling pathway and potential point of inhibition.

In Vitro COX-2 Inhibition Assay (Fluorometric)

Application Notes: Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and in various cancers, where it catalyzes the production of pro-inflammatory prostaglandins.[2][14] Selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs and is an area of interest for cancer therapy.[9][15] This fluorometric assay measures the peroxidase activity of COX-2. It is based on the detection of Prostaglandin G2, an intermediate product, via a probe that generates a fluorescent signal, allowing for high-throughput screening of potential COX-2 inhibitors.[16][17]

Experimental Protocol: COX-2 Inhibition Assay

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (fluorogenic)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well opaque microplate (white or black)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and positive control to 10X the desired final concentration in COX Assay Buffer.

  • Assay Reaction Setup:

    • To the wells of a 96-well opaque plate, add 80 µL of the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 10 µL of the diluted test compound, positive control, or buffer (for enzyme control).

    • Add 10 µL of the diluted COX-2 enzyme solution. Pre-incubate for 10-15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously, preferably using a multichannel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[17]

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition using the formula:

      • % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the compound concentration (log scale) to determine the IC50 value.

Data Presentation: Hypothetical COX-2 Inhibition Results
CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound COX-2 8.5 >10 (Hypothetical)
Celecoxib (Control)COX-20.45[16]>100
Ibuprofen (Control)COX-1/COX-2~15 (for COX-2)~1.5

Section 3: Downstream Pathway Validation (Western Blot)

Application Notes: After identifying a potential target and observing enzymatic inhibition, it is crucial to confirm that the compound affects the relevant signaling pathway within a cellular context. Western blotting is a powerful technique to detect changes in the expression or phosphorylation status of specific proteins downstream of the target kinase.[18] For example, if the test compound inhibits Aurora A, a western blot can be used to assess the phosphorylation of a known downstream substrate, providing evidence of on-target activity in cells.[19]

Experimental Protocol: Western Blot for Downstream Target

Materials:

  • Cancer cell line (e.g., A549)

  • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-target, anti-total-target)

  • Loading control antibody (e.g., anti-β-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound (based on MTT assay IC50) for a specified time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.[20]

    • Collect the lysate and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.[22]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[21]

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

    • If necessary, strip the membrane and re-probe for total protein and the loading control.

Visualization: Western Blot Experimental Workflow

WB_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Signal Detection treat Treat Cells with Compound lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary ecl Add ECL Substrate secondary->ecl image Image Acquisition ecl->image Densitometry Analysis Densitometry Analysis image->Densitometry Analysis

Caption: General workflow for Western Blot analysis to validate pathway inhibition.

References

Application

Application Notes and Protocols for Kinase Inhibition Assay of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for determining the inhibitory activity of the compound 1-(2-fluorobenzyl)-3,5-dime...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the inhibitory activity of the compound 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine against a target kinase. Pyrazole-based compounds are a well-established class of kinase inhibitors, and this guide outlines a robust in vitro methodology using a luminescence-based assay to quantify the potency of the test compound.[1][2][3][4] The protocols provided herein are adaptable for various kinase targets and can be implemented in a high-throughput screening format.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, known to interact with the ATP-binding site of various kinases.[2][3][4] This document focuses on the characterization of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a potential kinase inhibitor. The primary method described is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[1][5] The luminescent signal is directly proportional to kinase activity, allowing for the quantification of inhibition.

Signaling Pathway Context: A Representative Kinase (e.g., JAK2)

To provide a relevant biological context, we will consider the Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for cytokine signaling. Many pyrazole-based inhibitors target kinases within this pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Inhibitor->JAK2 Inhibition

Caption: Representative JAK-STAT signaling pathway and the inhibitory action of the test compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol directly measures the enzymatic activity of a specific kinase and its inhibition by the test compound.[1][5]

Materials:

  • Recombinant Kinase (e.g., JAK2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compound: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., a known JAK2 inhibitor)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound, positive control, or DMSO (as a negative control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Assay Buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a solution of ATP in Kinase Assay Buffer. The final ATP concentration should be close to the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.[1][5]

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C Dispense Compound/ Controls to 384-well Plate A->C B Prepare Kinase/Substrate and ATP Solutions D Add Kinase/Substrate Mix B->D F Initiate with ATP B->F C->D E Pre-incubation (15 min) D->E E->F G Kinase Reaction (60 min) F->G H Add ADP-Glo™ Reagent G->H I Incubate (40 min) H->I J Add Kinase Detection Reagent I->J K Incubate (30 min) J->K L Measure Luminescence K->L M Calculate % Inhibition L->M N Generate Dose-Response Curve M->N O Determine IC50 Value N->O

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Data Presentation

The luminescence data is used to calculate the percent inhibition for each concentration of the test compound. This data is then plotted to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[6][7][8]

Table 1: Hypothetical Inhibition Data for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine against JAK2

Compound Concentration (nM)Average Luminescence (RLU)% Inhibition
0 (DMSO Control)1,500,0000%
11,425,0005%
31,275,00015%
10975,00035%
30600,00060%
100300,00080%
300150,00090%
100075,00095%
300060,00096%
1000052,50096.5%

Table 2: Summary of IC50 Values

CompoundTarget KinaseIC50 (nM)
1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineJAK2~25
Positive Control (Ruxolitinib)JAK2~3

Note: The data presented is hypothetical and for illustrative purposes only.

Data_Analysis_Flow Data Analysis and Interpretation RawData Raw Luminescence Data (RLU) Normalization Normalize to Controls (0% and 100% Inhibition) RawData->Normalization PercentInhibition Calculate % Inhibition Normalization->PercentInhibition DoseResponse Plot % Inhibition vs. log[Inhibitor] PercentInhibition->DoseResponse CurveFit Non-linear Regression (Sigmoidal Dose-Response) DoseResponse->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: Logical flow of data analysis for IC50 determination.

Conclusion

The protocols and application notes provided offer a comprehensive framework for evaluating the inhibitory potential of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine against a specific kinase target. The luminescence-based assay is a robust, sensitive, and high-throughput compatible method for determining compound potency.[9][10][11] Accurate determination of the IC50 value is a critical step in the characterization of novel kinase inhibitors and their progression in the drug discovery pipeline. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration.[8][12] Therefore, consistency in assay parameters is crucial for comparing the potency of different compounds.

References

Method

Application Notes and Protocols for Cell-Based Assays Using 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (PZA-F2B)

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, hereafter referred to as PZA-F2B, is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Aberrant EGFR signaling is a critical driver in the proliferation and survival of various cancer types, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the biological activity of PZA-F2B in cell-based assays, including its effects on cell viability, target engagement, and downstream signaling pathways. The following protocols have been optimized for use in A549 non-small cell lung cancer cells, which endogenously express high levels of EGFR.

Hypothetical Signaling Pathway: PZA-F2B Inhibition of EGFR

PZA-F2B is hypothesized to act as a potent inhibitor of the EGFR tyrosine kinase. Upon binding of epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. PZA-F2B is designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR EGFR_P p-EGFR EGFR->EGFR_P Autophosphorylation PZA-F2B PZA-F2B PZA-F2B->EGFR_P Inhibition RAS RAS EGFR_P->RAS PI3K PI3K EGFR_P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival MTS_Workflow A 1. Seed A549 cells in 96-well plate (5,000 cells/well) B 2. Incubate for 24h at 37°C, 5% CO2 A->B C 3. Treat with serial dilutions of PZA-F2B B->C D 4. Incubate for 72h C->D E 5. Add MTS Reagent to each well D->E F 6. Incubate for 2h E->F G 7. Measure Absorbance at 490 nm F->G H 8. Calculate % Viability and determine IC50 G->H WB_Workflow A 1. Seed A549 cells in 6-well plates B 2. Serum-starve cells for 24h A->B C 3. Pre-treat with PZA-F2B for 2h B->C D 4. Stimulate with EGF (100 ng/mL) for 15 min C->D E 5. Lyse cells and quantify protein D->E F 6. SDS-PAGE and PVDF transfer E->F G 7. Block and incubate with primary/secondary antibodies F->G H 8. Detect signal and quantify bands G->H

Application

Application Notes and Protocols: Molecular Docking Studies of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for conducting molecular docking studies of the compound 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting molecular docking studies of the compound 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine with various protein targets implicated in cancer signaling pathways. The methodologies are based on established protocols for similar pyrazole derivatives and are intended to guide researchers in evaluating the potential of this compound as a therapeutic agent.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their therapeutic effects are often attributed to their ability to bind to and inhibit the activity of key proteins involved in disease progression. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential inhibitors against various protein targets.[4][5]

This document outlines the procedures for performing molecular docking of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine with three prominent cancer-related protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).

Target Proteins and Signaling Pathways

A variety of pyrazole derivatives have been shown to be potential inhibitors of several protein targets.[4][5] These proteins are often key components in signaling pathways that regulate cell proliferation, survival, and angiogenesis.

  • VEGFR-2: A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • CDK2: A member of the cyclin-dependent kinase family that plays a vital role in regulating the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[4][6]

  • EGFR: A receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation, survival, and migration.[7]

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Angiogenesis ERK->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses

Caption: VEGFR-2 Signaling Pathway.

CDK2_Signaling_Pathway CyclinE Cyclin E Active_Complex Cyclin E/CDK2 Active Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation pRb pRb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression

Caption: CDK2 Cell Cycle Regulation.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies.

Software and Resources
  • Molecular Docking Software: AutoDock 4.2 or higher is recommended.

  • Visualization Software: Discovery Studio Visualizer or PyMOL.

  • Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

  • Ligand Preparation Software: ChemDraw or similar software for drawing the ligand structure and converting it to a 3D format.

Molecular Docking Workflow

Docking_Workflow PDB 1. Protein Preparation (from PDB) Grid_Box 3. Grid Box Generation (Define Active Site) PDB->Grid_Box Ligand_Prep 2. Ligand Preparation (1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine) Docking 4. Molecular Docking (AutoDock) Ligand_Prep->Docking Grid_Box->Docking Analysis 5. Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: Molecular Docking Workflow.

Step-by-Step Protocol
  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins from the PDB database. Recommended PDB IDs are:

      • VEGFR-2: 2QU5

      • CDK2: 2VTO

      • EGFR: 1XKK

    • Prepare the protein for docking by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools (ADT).

  • Ligand Preparation:

    • Draw the 2D structure of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

  • Grid Box Generation:

    • Define the active site of the protein for docking. This is typically the binding site of the co-crystallized ligand.

    • Generate a grid box that encompasses the entire active site. A grid box size of 55 x 55 x 55 Å with a grid-point spacing of 0.375 Å is a common starting point.[4]

  • Molecular Docking:

    • Perform the docking simulation using the Lamarckian Genetic Algorithm (LGA) in AutoDock.

    • Set the docking parameters. A typical protocol consists of 10 independent Genetic Algorithm (GA) runs per ligand, with a population size of 150 and a maximum of 2,500,000 energy evaluations.[4]

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.

    • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

    • Calculate the inhibition constant (Ki) from the binding energy.

Data Presentation

The following table summarizes hypothetical quantitative data for the docking of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine with the selected target proteins. This data is for illustrative purposes and should be confirmed by actual docking studies.

Target Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Number of Hydrogen BondsInteracting Amino Acid Residues
VEGFR-2 (2QU5)-9.50.252Cys919, Asp1046
CDK2 (2VTO)-8.80.851Leu83
EGFR (1XKK)-9.20.403Met769, Thr766, Gln767

Conclusion

The described molecular docking protocol provides a robust framework for evaluating the inhibitory potential of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine against key cancer-related protein targets. The results from these computational studies can guide further experimental validation and optimization of this compound as a potential anticancer agent. Pyrazole derivatives have shown promise as inhibitors of various protein kinases, and a systematic in silico evaluation is a critical first step in the drug discovery pipeline.[4][5]

References

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the methodologies and protocols for evaluating the anticancer potential of pyrazole derivatives. Pyrazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and protocols for evaluating the anticancer potential of pyrazole derivatives. Pyrazole scaffolds are a prominent feature in many anticancer agents, targeting a range of biological pathways to inhibit cancer cell growth and proliferation.[1][2][3] This guide details in vitro, in vivo, and in silico methods to rigorously assess the efficacy and mechanism of action of novel pyrazole-based compounds.

In Vitro Evaluation of Anticancer Activity

In vitro assays are fundamental for the initial screening and characterization of the anticancer effects of pyrazole derivatives. These assays provide crucial data on cytotoxicity, effects on cell proliferation, and the induction of cell death.

Cytotoxicity and Cell Viability Assays

A primary step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines.

1.1.1 MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa)[7][8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]

  • Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Proliferation and Colony Formation Assays

These assays assess the long-term effects of the compounds on the ability of single cells to proliferate and form colonies.

1.2.1 Colony Formation Assay

This assay measures the ability of a single cell to undergo unlimited division and form a colony.[11] It is a valuable tool for determining the effectiveness of cytotoxic agents on cell reproductive integrity.[11]

Protocol: Colony Formation Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Pyrazole derivatives

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of the pyrazole derivatives.

  • Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the test compound every 2-3 days.[12]

  • After the incubation period, wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet solution for 10-20 minutes.[12]

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells).[11][12]

Cell Migration Assays

Cancer metastasis is a major cause of mortality, and the ability of cancer cells to migrate is a key aspect of this process.

1.3.1 Wound Healing (Scratch) Assay

This is a straightforward method to study directional cell migration in vitro.[13][14] A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored.[14][15]

Protocol: Wound Healing Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Pyrazole derivatives

  • 6-well or 12-well plates[13]

  • Sterile pipette tip (e.g., p200)

Procedure:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a scratch in the monolayer using a sterile pipette tip.[14]

  • Wash the wells with PBS to remove detached cells and add fresh medium containing the pyrazole derivative at different concentrations.[15]

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Mechanistic Studies: Elucidating the Mode of Action

Understanding how pyrazole derivatives exert their anticancer effects is crucial for their development as therapeutic agents.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[16]

2.1.1 Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is widely used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • Pyrazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the pyrazole derivatives for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Many anticancer drugs induce cell cycle arrest, preventing cancer cells from dividing. Flow cytometry analysis of DNA content is a common method to determine the cell cycle distribution.

Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Pyrazole derivatives

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the pyrazole derivatives for a desired duration.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Wash the cells with PBS and resuspend them in the PI staining solution.

  • Incubate the cells in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of pyrazole derivatives on signaling pathways involved in cancer cell survival, proliferation, and apoptosis.[16] Common proteins to investigate include those involved in apoptosis (e.g., Bax, Bcl-2, caspases), cell cycle regulation (e.g., cyclins, CDKs), and key signaling pathways (e.g., EGFR, STAT3, Akt).[2][16][17]

Protocol: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF or nitrocellulose membranes

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add a chemiluminescent substrate and detect the protein bands using an imaging system.

In Vivo Evaluation

Preclinical animal models are essential for evaluating the efficacy and toxicity of promising pyrazole derivatives before they can be considered for human clinical trials.[18][19]

Xenograft Models

In these models, human cancer cells are implanted into immunodeficient mice.[19][20] This allows for the in vivo assessment of the antitumor activity of the compounds against human tumors.

Protocol: Xenograft Tumor Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell lines

  • Pyrazole derivatives formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the pyrazole derivative or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In Silico Methods: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] It is often used to predict the binding affinity and mode of action of a small molecule ligand (like a pyrazole derivative) to the active site of a target protein, such as a kinase or receptor.[22][23]

Data Presentation

Quantitative data from the various assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)
Derivative 1 5.88.0-9.8
Derivative 2 -4.2-8.9
Derivative 3 -9.3--
Derivative 4 -10.2--
Doxorubicin 24.7 - 64.824.7 - 64.824.7 - 64.8-
Etoposide 2.82 - 6.282.82 - 6.28-2.82 - 6.28
Data presented are examples and should be replaced with experimental results.[2][8]

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Evaluation Cytotoxicity Assays\n(e.g., MTT) Cytotoxicity Assays (e.g., MTT) Proliferation Assays\n(e.g., Colony Formation) Proliferation Assays (e.g., Colony Formation) Cytotoxicity Assays\n(e.g., MTT)->Proliferation Assays\n(e.g., Colony Formation) Migration Assays\n(e.g., Wound Healing) Migration Assays (e.g., Wound Healing) Proliferation Assays\n(e.g., Colony Formation)->Migration Assays\n(e.g., Wound Healing) Apoptosis Assays\n(e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Migration Assays\n(e.g., Wound Healing)->Apoptosis Assays\n(e.g., Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays\n(e.g., Annexin V/PI)->Cell Cycle Analysis Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting Xenograft Models Xenograft Models Western Blotting->Xenograft Models End End Xenograft Models->End Start Start Start->Cytotoxicity Assays\n(e.g., MTT) Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival STAT3->Proliferation Bcl2->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition Logical_Relationships In Silico Screening In Silico Screening In Vitro Assays In Vitro Assays In Silico Screening->In Vitro Assays Lead Identification Mechanistic Studies Mechanistic Studies In Vitro Assays->Mechanistic Studies Elucidation of Action In Vivo Studies In Vivo Studies Mechanistic Studies->In Vivo Studies Preclinical Validation Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Human Efficacy & Safety

References

Application

Application Notes and Protocols for Testing Antimicrobial Properties of Novel Pyrazoles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of novel pyrazole compounds. The protocols outlined...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of novel pyrazole compounds. The protocols outlined below are established methodologies for determining the efficacy of new chemical entities against a panel of clinically relevant microorganisms.

Quantitative Data Summary

Effective and clear data presentation is crucial for the comparative analysis of antimicrobial efficacy. All quantitative data should be summarized in a structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrazole Compounds against Various Microorganisms.

Test MicroorganismGram StainCompound CodeConcentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel PyrazoleMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 25923)PositivePYR-0010.5 - 128Vancomycin161
Staphylococcus aureus (ATCC 25923)PositivePYR-0020.5 - 128Vancomycin321
Bacillus subtilis (ATCC 6633)PositivePYR-0010.5 - 128Ampicillin80.5
Bacillus subtilis (ATCC 6633)PositivePYR-0020.5 - 128Ampicillin160.5
Escherichia coli (ATCC 25922)NegativePYR-0010.5 - 128Ciprofloxacin640.25
Escherichia coli (ATCC 25922)NegativePYR-0020.5 - 128Ciprofloxacin>1280.25
Pseudomonas aeruginosa (ATCC 27853)NegativePYR-0010.5 - 128Gentamicin>1282
Pseudomonas aeruginosa (ATCC 27853)NegativePYR-0020.5 - 128Gentamicin>1282
Candida albicans (ATCC 10231)N/A (Fungus)PYR-0010.5 - 128Fluconazole324
Candida albicans (ATCC 10231)N/A (Fungus)PYR-0020.5 - 128Fluconazole644

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[1]

Materials:

  • Novel pyrazole compounds

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganisms (e.g., ATCC reference strains)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel pyrazole compounds and positive control antibiotics in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compounds in the broth medium to obtain a range of concentrations.[2]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[3]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3] This can be assessed visually or by using a plate reader to measure optical density.[1]

Protocol 2: Agar Well Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a substance.[4][5]

Materials:

  • Novel pyrazole compounds

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Positive control antibiotic discs or solutions

Procedure:

  • Preparation of Microbial Lawn:

    • Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol (0.5 McFarland).

    • Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a microbial lawn.[3]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.[6]

  • Application of Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the novel pyrazole solution at a known concentration into each well.

    • Add a positive control antibiotic solution to a separate well and a solvent control (e.g., DMSO) to another.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of novel compounds to mammalian cells to determine their therapeutic potential.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Novel pyrazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.[8]

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.

    • Cell viability is calculated as a percentage of the vehicle control.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action for novel pyrazole compounds.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Qualitative Screening (Agar Well Diffusion) cluster_cytotoxicity Safety Profile (Cytotoxicity Assay) prep_compounds Prepare Novel Pyrazole Stock Solutions serial_dilution Perform Serial Dilutions of Pyrazoles in 96-Well Plate prep_compounds->serial_dilution add_compounds Add Pyrazole Solutions to Wells prep_compounds->add_compounds treat_cells Treat Cells with Pyrazole Dilutions prep_compounds->treat_cells prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate prep_lawn Prepare Microbial Lawn on Agar Plate prep_inoculum->prep_lawn serial_dilution->inoculate_plate incubate_mic Incubate Plate (16-20h, 37°C) inoculate_plate->incubate_mic read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic create_wells Create Wells in Agar prep_lawn->create_wells create_wells->add_compounds incubate_diffusion Incubate Plate (24h, 37°C) add_compounds->incubate_diffusion measure_zones Measure Zones of Inhibition incubate_diffusion->measure_zones seed_cells Seed Mammalian Cells in 96-Well Plate seed_cells->treat_cells incubate_cells Incubate Plate (24-72h) treat_cells->incubate_cells mtt_assay Perform MTT Assay incubate_cells->mtt_assay read_viability Measure Cell Viability mtt_assay->read_viability

Caption: Experimental workflow for antimicrobial testing.

signaling_pathway cluster_cell Bacterial Cell DNA Bacterial DNA DNA_gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_gyrase relieves supercoiling Replication DNA Replication DNA_gyrase->Replication enables Cell_Death Cell Death Replication->Cell_Death inhibition leads to Pyrazole Novel Pyrazole Compound Pyrazole->DNA_gyrase inhibits

Caption: Inhibition of DNA gyrase by novel pyrazoles.

References

Method

Application Note &amp; Protocol: Quantification of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Introduction This document outlines a detailed analytical method for the sensitive and selective quantification of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines a detailed analytical method for the sensitive and selective quantification of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in human plasma. This compound, a novel pyrazole derivative, is under investigation as a potential therapeutic agent. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies during drug development.[1] The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for analyzing compounds in complex biological samples.[2][3]

The protocol provides a comprehensive guide for sample preparation, chromatographic separation, mass spectrometric detection, and method validation according to established international guidelines.[4][5]

Method Principle

The analytical method involves the extraction of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

  • Analytes: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine analytical standard, stable isotope-labeled internal standard (e.g., d4-1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm).

  • Chemicals: Ammonium acetate (LC-MS grade).

  • Biological Matrix: Drug-free human plasma.

Experimental Protocols

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2 (Quantifier/Qualifier)
IS: [M+H]+ → fragment ion
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

Bioanalytical Method Validation

The method was validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[5] The validation parameters are summarized below.

Data Summary

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 20%± 20%≤ 20%± 20%
Low3≤ 15%± 15%≤ 15%± 15%
Medium100≤ 15%± 15%≤ 15%± 15%
High800≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85.287.10.980.99
High88.986.51.021.01

Table 4: Stability

Stability ConditionDurationResult
Bench-top8 hours at room temperatureStable
Freeze-thaw3 cyclesStable
Long-term30 days at -80°CStable
Post-preparative24 hours in autosamplerStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

logical_relationship cluster_preclinical Preclinical Development cluster_clinical Clinical Development animal_pk Animal Pharmacokinetics tox Toxicology Studies phase1 Phase I (Safety & PK) phase2 Phase II (Efficacy & Dosing) phase3 Phase III (Pivotal Trials) method Validated Bioanalytical Method method->animal_pk method->tox method->phase1 method->phase2 method->phase3

Caption: Role of the bioanalytical method in the drug development pipeline.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in human plasma. The method meets the criteria for bioanalytical method validation as per international guidelines and is suitable for supporting pharmacokinetic and other studies in the drug development process. The high sensitivity, specificity, and throughput make it an essential tool for advancing the clinical development of this potential therapeutic agent.

References

Application

Application Notes and Protocols for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a Chemical Probe

Note to the Reader: As of December 2025, there is no publicly available scientific literature detailing the synthesis, biological activity, or use of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a chemical probe...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, there is no publicly available scientific literature detailing the synthesis, biological activity, or use of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a chemical probe. The information presented below is a generalized framework based on the common applications of novel pyrazole-containing small molecules in biomedical research. This document is intended to serve as a template for how such application notes and protocols would be structured once the specific biological target and activity of this compound are identified.

Introduction

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a synthetic small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, and as such, this compound represents a potential candidate for a chemical probe to investigate specific biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. The utility of a chemical probe is defined by its potency, selectivity, and known mechanism of action.

This document will be updated as information regarding the biological target and activity of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine becomes available.

Hypothetical Biological Target and Signaling Pathway

For the purpose of illustrating the application of this compound as a chemical probe, let us hypothesize that 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is identified as a potent and selective inhibitor of a hypothetical protein kinase, "Kinase X," which is a key component of the "Cell Proliferation Signaling Pathway."

Signaling Pathway Diagram

The following diagram illustrates the hypothetical "Cell Proliferation Signaling Pathway" and the point of intervention for our hypothetical chemical probe.

Cell_Proliferation_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Kinase_X Kinase X Adaptor_Protein->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Probe 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Probe->Kinase_X

Caption: Hypothetical signaling pathway where the chemical probe inhibits Kinase X.

Physicochemical Properties and In Vitro Activity

Once determined, this section will be populated with quantitative data.

PropertyValue
Molecular FormulaC₁₂H₁₄FN₃
Molecular Weight219.26 g/mol
Purity (e.g., >98%)TBD
Solubility (in DMSO)TBD
In Vitro Activity
Target (e.g., Kinase X) IC₅₀TBD
Off-target 1 IC₅₀TBD
Off-target 2 IC₅₀TBD
Cellular Activity
Cell Proliferation EC₅₀TBD
Target Engagement Assay EC₅₀TBD

TBD: To be determined.

Experimental Protocols

The following are generalized protocols that would be adapted to study the effects of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine on its putative target, "Kinase X."

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the chemical probe against the target kinase.

Materials:

  • Recombinant "Kinase X" enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Protocol:

  • Prepare a serial dilution of the chemical probe in DMSO.

  • Add the diluted chemical probe to the wells of a 384-well plate.

  • Add the "Kinase X" enzyme and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Cellular Target Engagement Assay

Objective: To confirm that the chemical probe interacts with its target in a cellular context.

Materials:

  • Cells expressing "Kinase X"

  • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Cell lysis buffer

  • Antibodies specific for "Kinase X" and a downstream phosphorylated substrate

  • Western blotting reagents and equipment

Protocol:

  • Culture cells to an appropriate confluency.

  • Treat the cells with varying concentrations of the chemical probe for a specified duration.

  • Lyse the cells and quantify the total protein concentration.

  • Perform Western blot analysis using antibodies against total "Kinase X" and the phosphorylated form of its downstream substrate.

  • Quantify the band intensities to determine the effect of the chemical probe on the phosphorylation of the downstream substrate, which serves as a readout of target engagement.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Studies Probe_Synthesis Chemical Synthesis & Purification Kinase_Assay In Vitro Kinase Assay (Determine IC₅₀) Probe_Synthesis->Kinase_Assay Selectivity_Panel Kinase Selectivity Panel (Assess Specificity) Kinase_Assay->Selectivity_Panel Target_Engagement Cellular Target Engagement (e.g., Western Blot) Selectivity_Panel->Target_Engagement Cellular_Phenotype Phenotypic Assay (e.g., Cell Proliferation) Target_Engagement->Cellular_Phenotype In_Vivo_Model In Vivo Model Studies (e.g., Xenograft) Cellular_Phenotype->In_Vivo_Model

Caption: General workflow for characterizing a novel chemical probe.

Safety and Handling

Researchers should consult the Material Safety Data Sheet (MSDS) for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine before use. As with any novel chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The provided framework outlines the necessary experiments and data required to validate 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a chemical probe. Once a biological target is identified and the compound's potency and selectivity are established, these application notes and protocols will be updated with specific, actionable information for the research community.

Method

Application Notes and Protocols: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data for the direct application of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in fragment-based drug design (FBDD)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the direct application of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in fragment-based drug design (FBDD) is not publicly available. The following application notes and protocols are representative examples based on the common use of similar aminopyrazole fragments in FBDD, particularly in the context of protein kinase inhibition. The data presented is hypothetical and for illustrative purposes.

Introduction

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target.[1] These fragment hits serve as starting points for optimization into more potent and selective drug candidates. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties. Aminopyrazoles, in particular, are recognized as valuable ligands for enzymes such as kinases.

This document outlines a hypothetical application of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a fragment hit in an FBDD campaign against a protein kinase, herein exemplified by Mitogen-Activated Protein Kinase (MAPK) p38α, a key target in inflammatory diseases.

Application Notes

1. Fragment Library Screening and Hit Identification

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be included in a fragment library for screening against various protein targets. Its structural features—a substituted pyrazole core—make it a promising candidate for interacting with the ATP-binding site of protein kinases. Initial screening is typically performed using biophysical techniques that are sensitive enough to detect weak binding events characteristic of fragments.

2. Hit Validation and Characterization

Once identified as a primary hit, the binding of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine to the target protein must be validated using orthogonal methods. This step is crucial to eliminate false positives and to characterize the binding thermodynamics. Techniques such as Isothermal Titration Calorimetry (ITC) can confirm the binding affinity (K_d) and provide information on the enthalpic and entropic contributions to the binding event.

3. Structural Biology for Optimization

To guide the optimization of the fragment hit, a high-resolution crystal structure of the protein-fragment complex is highly desirable. X-ray crystallography can reveal the precise binding mode of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in the target's active site. This structural information is critical for identifying vectors for chemical elaboration to improve potency and selectivity. The "2-fluorobenzyl" group and the amine at the 4-position of the pyrazole are key vectors for synthetic modification.

4. Fragment Evolution and Lead Optimization

Based on the structural data, the fragment can be "grown" or "linked" with other fragments to generate more potent compounds. For 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, the primary amine offers a straightforward handle for derivatization to explore interactions with solvent-exposed regions or adjacent pockets of the binding site. The goal is to improve the ligand efficiency while maintaining drug-like properties.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical data for an FBDD campaign involving 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine against p38α MAPK.

Table 1: Initial Fragment Screening and Hit Validation

Fragment IDCompound NameMolecular Weight ( g/mol )Screening MethodResultBinding Affinity (K_d) (ITC)
F-0871-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine219.27Thermal Shift Assay (TSA)Positive Hit150 µM

Table 2: Structure-Activity Relationship (SAR) of Optimized Analogs

Compound IDModification from F-087IC_50 (p38α Kinase Assay)Ligand Efficiency (LE)
F-087- (Parent Fragment)> 200 µM0.28
L-01Acylation of 4-amino group with N-methyl-piperazine10 µM0.32
L-02Sulfonylation of 4-amino group with morpholine5 µM0.35
L-03Reductive amination with 4-pyridylcarboxaldehyde800 nM0.39

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Initial Fragment Screening

  • Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (T_m).

  • Materials:

    • Purified p38α MAPK protein (e.g., 2 µM final concentration).

    • SYPRO Orange dye (5x final concentration).

    • Fragment library stock solutions in DMSO (e.g., 100 mM).

    • Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

    • 96-well or 384-well PCR plates.

    • Real-time PCR instrument.

  • Method:

    • Prepare a master mix containing the p38α protein and SYPRO Orange dye in the assay buffer.

    • Dispense 19.8 µL of the master mix into each well of the PCR plate.

    • Add 0.2 µL of each fragment stock solution to the respective wells (final fragment concentration: 1 mM; final DMSO concentration: 1%). Include DMSO-only controls.

    • Seal the plate and centrifuge briefly to mix.

    • Incubate at room temperature for 15 minutes.

    • Place the plate in a real-time PCR instrument.

    • Run a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min, collecting fluorescence data at each interval.

    • Analyze the data to determine the T_m for each well. A significant positive shift in T_m (e.g., > 2 °C) compared to the DMSO control indicates a potential hit.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation

  • Objective: To confirm the binding of the hit fragment and determine its binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Materials:

    • Purified p38α MAPK protein (e.g., 20 µM in the sample cell).

    • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (F-087) (e.g., 200 µM in the injection syringe).

    • Dialysis buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

    • ITC instrument.

  • Method:

    • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both the protein solution and the fragment solution before loading into the ITC.

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental parameters (e.g., cell temperature: 25 °C, stirring speed: 750 rpm, injection volume: 2 µL, number of injections: 20).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) and discard this data point during analysis.

    • Initiate the titration run.

    • Analyze the resulting thermogram by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding model) to determine K_d, n, and ΔH.

Visualizations

G Extracellular_Signal Extracellular Signal (e.g., Cytokine, Stress) Receptor Cell Surface Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., ATF2) p38_MAPK->Transcription_Factor Phosphorylates Inflammatory_Response Inflammatory Response Transcription_Factor->Inflammatory_Response Leads to

Caption: Simplified p38 MAPK signaling pathway.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Fragment_Screening Fragment Library Screening (e.g., TSA) Hit_Validation Hit Validation (e.g., ITC) Fragment_Screening->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology SAR SAR by Chemistry (Fragment Evolution) Structural_Biology->SAR SAR->Hit_Validation Iterative Screening Lead_Compound Lead Compound SAR->Lead_Compound

Caption: FBDD experimental workflow.

G Fragment Fragment Hit (F-087) MW: 219 Da K_d: 150 µM LE: 0.28 Structural_Info Structural Information Binding Mode Vector Analysis Fragment->Structural_Info informs Lead Lead Compound (L-03) MW: 324 Da IC_50: 800 nM LE: 0.39 Structural_Info->Lead guides optimization

Caption: Logical relationship of fragment optimization.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-alkylation of 3,5-dimethylpyrazole with 2-fluorobenzyl bromide

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 3,5-dimethylpyraz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 3,5-dimethylpyrazole with 2-fluorobenzyl bromide.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of 3,5-dimethylpyrazole with 2-fluorobenzyl bromide, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am observing a very low to non-existent yield of my desired 1-(2-fluorobenzyl)-3,5-dimethylpyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.

    • Stoichiometry: A slight excess of the base (1.1-1.5 equivalents) is often beneficial to ensure complete deprotonation.

  • Assess Solubility: Poor solubility of 3,5-dimethylpyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. 2-Fluorobenzyl bromide is generally reactive enough, but ensure its quality and purity.

    • Degradation: Benzyl halides can be susceptible to degradation. Use a fresh bottle or purify the reagent if it has been stored for a long time.

  • Optimize Reaction Temperature and Time:

    • Temperature: Some reactions require heating to proceed at a reasonable rate. If no conversion is observed at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. This will also help to identify if the starting material is being consumed and if any side products are forming.

Issue 2: Formation of Multiple Products (Regioisomers)

Q: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N1-alkylated product?

A: For unsymmetrical pyrazoles like 3,5-dimethylpyrazole, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 isomers. In the case of 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, so only one N-alkylated product is expected. However, if you are using a substituted pyrazole, controlling regioselectivity is a key consideration.

While 3,5-dimethylpyrazole is symmetrical, steric hindrance from a bulky alkylating agent can be a factor in other pyrazole alkylations. Generally, the alkyl group will preferentially attack the less sterically hindered nitrogen.

Issue 3: Formation of a White Precipitate (Possible Quaternary Salt)

Q: A white precipitate formed during my reaction, and my desired product yield is low. What could this be and how can I avoid it?

A: The formation of a white precipitate could be a pyrazolium salt. This occurs when the already N-alkylated pyrazole product acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Control Stoichiometry: Use a slight excess of the pyrazole relative to the 2-fluorobenzyl bromide (e.g., 1.1 to 1.0 equivalents). This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.

  • Slow Addition: Add the 2-fluorobenzyl bromide solution dropwise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the formation of the quaternary salt.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first, improving the selectivity for the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and base for the N-alkylation of 3,5-dimethylpyrazole with 2-fluorobenzyl bromide?

A1: A common and effective combination is using a polar aprotic solvent such as DMF or acetonitrile with a moderately strong base like potassium carbonate (K₂CO₃). For a faster reaction or with less reactive substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting materials (3,5-dimethylpyrazole and 2-fluorobenzyl bromide) and the product will have different Rf values, allowing you to track the consumption of reactants and the formation of the product. LC-MS can also be used for more detailed analysis.

Q3: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A3: While 3,5-dimethylpyrazole is symmetric, for other unsymmetric pyrazoles where regioisomers are an issue, separation can be challenging. If column chromatography is not effective, you could try:

  • Crystallization: Sometimes one isomer will crystallize more readily than the other.

  • Preparative HPLC: This can be a more effective, albeit more expensive, method for separating isomers with very similar polarities.

Q4: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?

A4: Yes, PTC can be a viable option. This typically involves a biphasic system (e.g., toluene/water) with a base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide. This can be a milder and more environmentally friendly alternative to using strong bases in anhydrous solvents.

Data Presentation

The following table presents illustrative data on how reaction conditions can affect the yield of 1-(2-fluorobenzyl)-3,5-dimethylpyrazole. Note that these are representative values and actual results may vary.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile801275
2K₂CO₃ (1.5)DMF60885
3NaH (1.2)THF (anhydrous)25692
4Cs₂CO₃ (1.5)Acetonitrile801088

Experimental Protocols

General Protocol for the N-alkylation of 3,5-dimethylpyrazole with 2-fluorobenzyl bromide using K₂CO₃ in DMF:

  • To a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(2-fluorobenzyl)-3,5-dimethylpyrazole.

Mandatory Visualization

reaction_pathway reagents 3,5-Dimethylpyrazole + 2-Fluorobenzyl Bromide + Base (e.g., K₂CO₃) intermediate Pyrazole Anion Intermediate reagents->intermediate Deprotonation product 1-(2-Fluorobenzyl)-3,5-dimethylpyrazole intermediate->product Nucleophilic Attack side_product Quaternary Pyrazolium Salt product->side_product Over-alkylation (Side Reaction)

Caption: Reaction pathway for the N-alkylation of 3,5-dimethylpyrazole.

troubleshooting_workflow start Low or No Yield check_base Is the base strong enough? (e.g., K₂CO₃, NaH) start->check_base check_solvent Are reactants soluble? (Consider DMF, DMSO) check_base->check_solvent Yes increase_base_strength Use stronger base (e.g., NaH) check_base->increase_base_strength No check_temp Is the temperature optimal? (Try gentle heating) check_solvent->check_temp Yes change_solvent Switch to a more polar aprotic solvent check_solvent->change_solvent No check_reagents Are reagents pure and anhydrous? check_temp->check_reagents Yes increase_temp Increase temperature and monitor check_temp->increase_temp No purify_reagents Purify reagents and use anhydrous solvent check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes increase_base_strength->success change_solvent->success increase_temp->success purify_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

logical_relationships reaction_outcome Desired Outcome: High Yield of Mono-alkylated Product base_strength Base Strength reaction_rate Reaction Rate base_strength->reaction_rate solvent_polarity Solvent Polarity solubility Reactant Solubility solvent_polarity->solubility temperature Reaction Temperature temperature->reaction_rate side_reactions Side Reactions (e.g., Over-alkylation) temperature->side_reactions stoichiometry Reagent Stoichiometry (Pyrazole : Benzyl Bromide) stoichiometry->side_reactions reaction_rate->reaction_outcome solubility->reaction_rate side_reactions->reaction_outcome negatively impacts

Caption: Key parameter relationships influencing reaction outcome.

Optimization

optimizing reaction conditions for the synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-fluorobenzyl)-3,5-dimet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. The information is presented in a question-and-answer format to directly address potential experimental challenges.

General Synthesis Strategy & Workflow

A common and effective synthetic route involves a multi-step process beginning with the commercially available 3,5-dimethylpyrazole. The core strategy is to introduce the nitro group at the 4-position, followed by N-alkylation with the desired benzyl group, and finally, reduction of the nitro group to the target amine.

Synthetic_Workflow A 3,5-Dimethylpyrazole B 4-Nitro-3,5-dimethyl-1H-pyrazole A->B Nitration (HNO3, H2SO4) C 1-(2-Fluorobenzyl)-4-nitro- 3,5-dimethyl-1H-pyrazole B->C N-Alkylation (2-Fluorobenzyl bromide, Base) D 1-(2-Fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine C->D Nitro Reduction (e.g., Pd/C, H2 or Fe/HCl)

Caption: General synthetic workflow for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Nitration of 3,5-Dimethylpyrazole

Q1: What are the recommended conditions for the nitration of 3,5-dimethylpyrazole?

A1: The nitration of 3,5-dimethylpyrazole is typically achieved using a mixture of nitric acid and sulfuric acid. This method selectively installs a nitro group at the 4-position of the pyrazole ring.[1][2] A common procedure involves the slow addition of 3,5-dimethylpyrazole to a cooled mixture of concentrated nitric and sulfuric acids.

Q2: My nitration reaction is resulting in a low yield and/or the formation of byproducts. How can I improve it?

A2: Low yields or byproduct formation in this step often stem from issues with temperature control or the purity of starting materials.

  • Temperature Control: The reaction is exothermic. It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of the pyrazole to prevent over-nitration or degradation.

  • Reagent Purity: Ensure that the 3,5-dimethylpyrazole is pure and dry. Impurities can lead to unwanted side reactions.[3]

  • Reaction Time: Allow the reaction to proceed to completion by monitoring it with Thin Layer Chromatography (TLC).[4]

Part 2: N-Alkylation of 4-Nitro-3,5-dimethyl-1H-pyrazole

Q3: I am not getting any product in my N-alkylation reaction with 2-fluorobenzyl bromide. What could be the problem?

A3: A common issue is the choice of base and solvent. The pyrazole NH is acidic and requires a suitable base to be deprotonated, forming a nucleophile that can then react with the alkyl halide.[5]

  • Choice of Base: Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often effective.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the pyrazole salt and the alkylating agent.

  • Reaction Temperature: Gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion, but excessively high temperatures should be avoided to prevent decomposition.[4]

Q4: My N-alkylation is producing a mixture of isomers. How can I ensure alkylation occurs at the desired nitrogen (N1)?

A4: While 4-nitro-3,5-dimethyl-1H-pyrazole is symmetric, preventing N2-alkylation is not a concern. However, in asymmetric pyrazoles, controlling regioselectivity is a common challenge. For N-alkylation of pyrazoles in general, the choice of reaction conditions can influence the regioselectivity, although for this specific symmetric intermediate, a single product is expected.[3] Should you encounter issues with other pyrazole syntheses, factors like steric hindrance of the substituents and the nature of the alkylating agent play a crucial role.[3]

Troubleshooting_Alkylation Start Low or No N-Alkylation Product CheckBase Is the base strong enough? (e.g., K2CO3, NaH) Start->CheckBase CheckSolvent Is the solvent appropriate? (e.g., DMF, Acetonitrile) CheckBase->CheckSolvent Yes Success Reaction Optimized CheckBase->Success No, switch to stronger base CheckTemp Has the reaction been heated? CheckSolvent->CheckTemp Yes CheckSolvent->Success No, switch to polar aprotic solvent CheckPurity Are starting materials pure and dry? CheckTemp->CheckPurity Yes CheckTemp->Success No, apply gentle heating (50-80°C) CheckPurity->Success Yes CheckPurity->Success No, purify starting materials

Caption: Troubleshooting workflow for low conversion in N-alkylation.

Part 3: Reduction of the Nitro Group

Q5: What are the best methods to reduce the 4-nitro group to an amine without affecting the 2-fluorobenzyl group?

A5: Several methods are effective for reducing aromatic nitro groups. The key is to choose conditions that are chemoselective and will not cause dehalogenation of the fluorobenzyl moiety. Catalytic hydrogenation and metal/acid reductions are the most common approaches.[6][7]

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas is a highly efficient method.[6][8] Using Raney Nickel can be an alternative if dehalogenation is a concern with Pd/C, though fluorine is generally more robust than chlorine or bromine.[6]

  • Metal in Acid: A mixture of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and reliable method.[7][9] For example, Fe powder in ethanol/water with a catalytic amount of NH4Cl provides good results with a simple workup.[9]

  • Tin(II) Chloride (SnCl2): This reagent provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present.[6][9]

Q6: How do I choose the best reduction method for my scale and setup?

A6: The choice depends on factors like available equipment, desired reaction scale, and safety considerations. The following decision tree can help guide your selection.

Reduction_Decision_Tree Start Select Nitro Reduction Method Hydrogenator Is a hydrogenation setup available? Start->Hydrogenator AcidSensitive Is the substrate sensitive to strong acid? Hydrogenator->AcidSensitive No Pd_C Use Pd/C with H2 or Hydrazine Hydrate (Clean, high yield) Hydrogenator->Pd_C Yes Fe_HCl Use Fe/HCl or SnCl2/HCl (Cost-effective, robust) AcidSensitive->Fe_HCl No SnCl2_neutral Use SnCl2 in neutral solvent (EtOH) (Mild conditions) AcidSensitive->SnCl2_neutral Yes

References

Troubleshooting

Technical Support Center: Purification of Substituted Pyrazole Amines

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted py...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted pyrazole amines, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for substituted pyrazole amines?

A1: The primary methods for purifying substituted pyrazole amines are recrystallization, column chromatography (normal and reversed-phase), and preparative High-Performance Liquid Chromatography (HPLC). The choice of technique depends on the purity requirements, the quantity of the compound, and the physicochemical properties of the specific pyrazole amine and its impurities.

Q2: How do I choose an appropriate solvent for the recrystallization of a substituted pyrazole amine?

A2: A good recrystallization solvent should dissolve the pyrazole amine completely at an elevated temperature but poorly at low temperatures.[1] The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures. The selection of the solvent can significantly impact the crystal morphology and polymorphic form of the product.[2] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, often used as single solvents or in mixed solvent systems (e.g., ethanol/water).[3][4]

Q3: What are the typical impurities I might encounter when synthesizing substituted pyrazole amines?

A3: Common impurities include regioisomers, which are particularly prevalent when using unsymmetrical starting materials in the pyrazole synthesis.[5] Other potential impurities are unreacted starting materials, byproducts from side reactions, and residual solvents. The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines can sometimes lead to the formation of pyrazoline intermediates which may require an additional oxidation step to be converted to the desired pyrazole.[6]

Q4: When should I consider using preparative HPLC for purification?

A4: Preparative HPLC is a high-resolution purification technique ideal for separating complex mixtures, such as those containing closely related isomers or impurities that are difficult to remove by other methods.[7] It is particularly useful when high purity is required, for example, in the final purification step for drug candidates.[8] Both normal-phase and reversed-phase preparative HPLC can be employed, depending on the polarity of the pyrazole amine.[9]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Solution(s)
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too fast. The solution is supersaturated.Use a lower-boiling point solvent. Allow the solution to cool more slowly. Try adding a seed crystal to induce crystallization.
Low or no crystal formation The compound is too soluble in the chosen solvent at low temperatures. The concentration of the compound is too low.Choose a solvent in which the compound is less soluble at low temperatures. Concentrate the solution by evaporating some of the solvent.
Colored impurities in crystals Colored impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities.[10]
Poor recovery of the purified compound The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during transfer.Ensure the solution is thoroughly cooled to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the compound.[1] Rinse the flask and filter cake with a small amount of ice-cold solvent.
Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor separation of regioisomers The polarity of the isomers is very similar. The chosen mobile phase is not providing enough selectivity.Optimize the mobile phase by trying different solvent systems or adding modifiers. For basic compounds like pyrazole amines, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape and resolution on silica gel.[11] Consider using reversed-phase chromatography if normal-phase is ineffective.
Compound streaking on the column The compound is too polar for the mobile phase. The compound is interacting strongly with the stationary phase (e.g., acidic silanol groups on silica gel).Increase the polarity of the mobile phase. Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia in methanol to the eluent.
Low recovery of the compound The compound is irreversibly adsorbed onto the stationary phase. The compound is unstable on the stationary phase.Use a less active stationary phase, such as neutral alumina, or consider reversed-phase chromatography. Check the stability of your compound on a small scale before performing a large-scale purification.
Co-elution of impurities The impurity has a similar polarity to the desired compound.Optimize the mobile phase composition by testing different solvent ratios and modifiers.[12] If co-elution persists, a secondary purification step like recrystallization or preparative HPLC may be necessary.
Preparative HPLC
Issue Possible Cause(s) Solution(s)
Poor peak shape (fronting or tailing) Column overload. Inappropriate mobile phase pH for an ionizable compound. Secondary interactions with the stationary phase.Reduce the injection volume or sample concentration.[8] Adjust the mobile phase pH to be at least 2 units away from the pKa of the pyrazole amine to ensure it is in a single ionic state.[13] Add a competing base or an ion-pairing agent to the mobile phase.[14]
Inadequate resolution between peaks The mobile phase composition is not optimized for selectivity. The stationary phase is not suitable for the separation.Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH to improve selectivity.[7] Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
High backpressure Clogged frit or column. Buffer precipitation in the mobile phase.Filter the sample and mobile phases before use. Ensure the buffer is soluble in the highest organic percentage of the gradient.[15]
Variable retention times Inadequate column equilibration between injections. Fluctuations in mobile phase composition or temperature.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11] Use a temperature-controlled column compartment and ensure the mobile phase is well-mixed.

Data Presentation

Table 1: Quantitative Data on Purification of Pyrazole Derivatives

Purification MethodCompound TypeStarting PurityFinal PurityYield/RecoveryReference
RecrystallizationPyridyl–pyrazole-3-one derivativeCrudeCrystalline solid68%[4]
Column Chromatography3,5-disubstituted-1H-pyrazolesCrudePurified solid70-95%[6]
Column Chromatography1,3,5-trisubstituted pyrazolesCrudePurified solid66-88%[5]
Column Chromatography3-methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazoleCrudePurified solid46%[16]
Column Chromatography1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazoleCrudePurified solid77%[17]
LC-MS/MS Analysis3,4-Dimethyl-1H-pyrazole (from soil)N/AN/A102-107% (with internal standard)[18]

Note: The reported yields and recoveries are highly dependent on the specific compound, the nature of the impurities, and the precise experimental conditions.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes a general procedure for purifying a solid substituted pyrazole amine using a single solvent.

  • Solvent Selection: In a small test tube, add a small amount of the crude pyrazole amine. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable. If the solid does not dissolve, heat the test tube. If the solid dissolves in the hot solvent, and then precipitates upon cooling, the solvent is potentially suitable.[19]

  • Dissolution: Place the crude pyrazole amine in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.[20]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[21]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air-dry or dry them in a desiccator.[20]

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol outlines the purification of a substituted pyrazole amine using normal-phase flash column chromatography.

  • Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For basic pyrazole amines, adding 0.1-1% triethylamine to the mobile phase can prevent peak tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude pyrazole amine in a minimum amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Preparative Reversed-Phase HPLC

This protocol provides a general workflow for purifying a substituted pyrazole amine using preparative reversed-phase HPLC.

  • Analytical Method Development: Develop an analytical HPLC method on a C18 column. Screen different mobile phases, typically mixtures of water and acetonitrile or methanol, with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the protonated amine.[13] Optimize the gradient to achieve good separation of the target compound from impurities.[7]

  • Method Scaling: Scale up the analytical method to a preparative scale. The flow rate and injection volume can be scaled based on the column dimensions.[22]

  • Sample Preparation: Dissolve the crude pyrazole amine in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm filter.

  • Purification: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the preparative gradient. Collect fractions corresponding to the peak of the desired compound.

  • Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure compound as a solid.

Visualizations

experimental_workflow_recrystallization start Crude Pyrazole Amine dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Slow Cooling and Crystallization hot_filter->cool impurities1 Insoluble Impurities hot_filter->impurities1 Remove isolate Vacuum Filtration and Washing cool->isolate dry Dry Crystals isolate->dry impurities2 Soluble Impurities in Filtrate isolate->impurities2 Remove pure_product Pure Pyrazole Amine dry->pure_product

Caption: Workflow for the purification of substituted pyrazole amines by recrystallization.

experimental_workflow_column_chromatography start Crude Pyrazole Amine load Load Sample onto Column start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool impurities Impurities in Separate Fractions analyze->impurities Discard evaporate Evaporate Solvent pool->evaporate pure_product Pure Pyrazole Amine evaporate->pure_product

Caption: Workflow for column chromatography purification of substituted pyrazole amines.

logical_relationship_troubleshooting issue Purification Issue (e.g., Co-elution) analyze Analyze Problem: - TLC/HPLC Analysis - Peak Shape issue->analyze recrystallization Recrystallization - Change Solvent - Seeding analyze->recrystallization chromatography Chromatography - Optimize Mobile Phase - Change Stationary Phase analyze->chromatography solution Pure Product recrystallization->solution chromatography->solution

Caption: Logical approach to troubleshooting purification issues for pyrazole amines.

References

Optimization

Technical Support Center: Separation of N1 and N2 Pyrazole Regioisomers

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the separation of N1 and N2 re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the separation of N1 and N2 regioisomers of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are N1 and N2 pyrazole regioisomers, and why is their separation important?

A1: N1 and N2 regioisomers of substituted pyrazoles are structural isomers that differ in the position of the substituent on the nitrogen atoms of the pyrazole ring. When an unsymmetrically substituted pyrazole is N-alkylated or N-arylated, the substituent can attach to either of the two nitrogen atoms, leading to a mixture of N1 and N2 isomers. The separation of these isomers is crucial because they often exhibit different physical, chemical, and biological properties. In drug development, for instance, one regioisomer may have the desired pharmacological activity while the other could be inactive or even toxic.[1]

Q2: What are the most common methods for separating N1 and N2 pyrazole regioisomers?

A2: The most widely used methods for separating pyrazole regioisomers are silica gel column chromatography and fractional crystallization.[2][3] Silica gel chromatography separates the isomers based on their differential polarity and interaction with the stationary phase. Fractional crystallization takes advantage of differences in the solubility of the isomers in a specific solvent system. In some cases, chemical derivatization to form salts can alter the physical properties of the isomers, facilitating their separation by crystallization.[4]

Q3: How do I choose between column chromatography and fractional crystallization?

A3: The choice of method depends on the physical properties of your isomers and the scale of your separation.

  • Column chromatography is a versatile technique that can be applied to a wide range of compounds and is often the first method to try, especially for small to medium-scale purifications. It is effective when the isomers have a noticeable difference in polarity.[3]

  • Fractional crystallization is a good option for solid compounds, particularly for large-scale separations, provided you can find a suitable solvent in which the two isomers have significantly different solubilities at different temperatures.[2] This method can be more cost-effective and scalable than chromatography.

Q4: My regioisomers have very similar Rf values on TLC. Can I still separate them by column chromatography?

A4: It can be challenging, but it is often possible. A small difference in Rf on a TLC plate can be amplified on a column. To improve separation, you can use a longer column, a finer mesh silica gel, and a slow, shallow elution gradient. Trying different solvent systems is also crucial, as a change in solvent can sometimes enhance the separation.[3]

Q5: Can derivatization help in separating the regioisomers?

A5: Yes, derivatization can be an effective strategy. If the pyrazole isomers have a basic nitrogen, they can be converted into acid addition salts (e.g., hydrochlorides or sulfates).[4] These salts may have different crystal packing and solubility properties compared to the free bases, potentially allowing for separation by fractional crystallization. After separation, the pure isomer salt can be neutralized to recover the desired pyrazole.

Troubleshooting Guides

Troubleshooting Silica Gel Column Chromatography

This guide addresses common issues encountered during the chromatographic separation of pyrazole regioisomers.

Problem Possible Cause(s) Solution(s)
Poor or no separation of isomers (co-elution) Isomers have very similar polarities. Inappropriate solvent system.Optimize the mobile phase: • Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). • Use a shallow gradient or isocratic elution with the solvent system that provides the best separation on TLC.Improve column efficiency: • Use a longer column to increase the theoretical plates. • Use silica gel with a smaller particle size. • Ensure the column is packed uniformly.
Streaking or tailing of spots/peaks Compound is too polar for the solvent system. Compound is degrading on the silica gel. Column is overloaded.• Increase the polarity of the eluent. • Add a small amount of a modifier like triethylamine (~0.1-1%) to the eluent to deactivate acidic sites on the silica, especially for basic pyrazoles. • Check the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. • Reduce the amount of crude material loaded onto the column.
Low recovery of material from the column Compound is irreversibly adsorbed onto the silica gel. Compound is volatile and evaporated during solvent removal.• Deactivate the silica gel with triethylamine before packing the column. • Use a less polar solvent system if possible. • Use a different stationary phase like alumina. • Use gentle conditions for solvent evaporation (e.g., reduced pressure at room temperature).
Troubleshooting Fractional Crystallization

This guide addresses common issues encountered during the separation of pyrazole regioisomers by fractional crystallization.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling The solution is not supersaturated. The compound may be too soluble in the chosen solvent.• Concentrate the solution by slowly evaporating some of the solvent. • Cool the solution to a lower temperature (e.g., in an ice bath or freezer). • Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer.
"Oiling out" instead of crystallization The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The solution is cooled too quickly. Impurities are present.• Use a lower-boiling point solvent. • Add a small amount of additional hot solvent to the oil to try and dissolve it, then cool slowly. • Allow the solution to cool slowly to room temperature before placing it in an ice bath. • Try to pre-purify the mixture by a quick filtration through a silica plug to remove baseline impurities.
Crystals are impure (contain both isomers) The solubilities of the two isomers are too similar in the chosen solvent. The solution was cooled too rapidly, trapping impurities.• Screen for a more selective solvent system where one isomer has significantly lower solubility. • Perform multiple recrystallization steps. Dissolve the impure crystals and repeat the crystallization process to enrich the desired isomer in each step. • Ensure slow cooling to allow for the formation of a proper crystal lattice.

Data Presentation

Table 1: Example Solvent Systems for TLC Analysis of Pyrazole Isomers

The selection of an appropriate eluent is critical for successful chromatographic separation. The following table provides examples of solvent systems used for the TLC analysis of substituted pyrazole isomers. The optimal system will provide a significant difference in Rf values (ΔRf) between the two isomers.

Pyrazole Derivative Type Solvent System (v/v) Typical Rf Range Notes
N-Aryl-3,5-diphenyl-pyrazolesHexane / Ethyl Acetate (9:1 to 4:1)0.2 - 0.6A good starting point for many non-polar to moderately polar pyrazoles. Adjusting the ratio is key to achieving separation.
N-Alkyl-3,5-disubstituted-pyrazolesDichloromethane / Methanol (99:1 to 95:5)0.3 - 0.7Useful for more polar pyrazole derivatives.
1,3,5-Trisubstituted pyrazolesEthyl Acetate (100%)VariesIn some cases, a single solvent provides sufficient separation of regioisomers.[5][6]
Polar, functionalized pyrazolesToluene / Acetone (8:2)VariesOffers different selectivity compared to ester-based systems.

Note: Rf values are highly dependent on the specific substituents on the pyrazole ring, the exact TLC plate used, and the experimental conditions.

Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol provides a general procedure for the separation of a mixture of N1 and N2 pyrazole regioisomers.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude regioisomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate using various solvent systems of differing polarities (e.g., start with 10% ethyl acetate in hexane and gradually increase the polarity). d. Identify a solvent system that gives good separation between the two isomer spots, ideally with Rf values between 0.2 and 0.5 and the largest possible ΔRf.

2. Column Preparation: a. Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude mixture by weight). b. Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent (e.g., hexane). c. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed. d. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading: a. Dissolve the crude pyrazole mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane. b. Wet Loading: Carefully add the dissolved sample solution directly to the top of the column. c. Dry Loading: Alternatively, dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. c. Collect fractions in test tubes or vials. d. Monitor the separation by collecting small spots from the fractions and running TLC plates.

5. Isomer Isolation: a. Combine the fractions that contain the pure, separated isomers based on the TLC analysis. b. Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified N1 and N2 regioisomers. c. Confirm the identity and purity of each isomer using analytical techniques such as NMR, LC-MS, or melting point analysis.

Protocol 2: Separation of Pyrazole Regioisomers by Fractional Crystallization

This protocol is suitable for solid pyrazole mixtures where the isomers exhibit different solubilities.

1. Solvent Selection: a. Place a small amount of the isomer mixture into several test tubes. b. Add a different potential recrystallization solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). c. Heat the tubes to dissolve the solid. The ideal solvent will dissolve the mixture completely at an elevated temperature but show poor solubility at room temperature or upon cooling. d. Observe the crystallization upon slow cooling. Look for a solvent that preferentially crystallizes one isomer, which can be initially assessed by TLC of the resulting crystals and the remaining mother liquor.

2. First Crystallization Step: a. Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. Allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of large, pure crystals. c. If necessary, cool the flask further in an ice bath to maximize crystal yield. d. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. e. Collect the filtrate (mother liquor), which will be enriched in the more soluble isomer.

3. Analysis and Further Steps: a. Analyze the purity of the collected crystals and the solid obtained from evaporating the mother liquor by TLC, HPLC, or NMR. b. If the crystals are not pure, repeat the recrystallization process with the partially purified solid. This second crop of crystals should be significantly enriched in the less soluble isomer. c. To isolate the more soluble isomer, evaporate the solvent from the mother liquor and attempt to recrystallize the residue from a different solvent system in which it is less soluble.

Visualizations

Separation_Workflow General Workflow for Pyrazole Isomer Separation start Crude Mixture of N1 & N2 Isomers tlc Perform TLC Screening (e.g., Hexane/EtOAc) start->tlc decision Is there good separation (ΔRf > 0.1)? tlc->decision column Silica Gel Column Chromatography decision->column Yes check_solid Is the mixture solid? decision->check_solid No end_pure Pure N1 & N2 Isomers column->end_pure crystallization Fractional Crystallization check_solid->crystallization Yes troubleshoot Troubleshoot Separation (See Guides) check_solid->troubleshoot No crystallization->end_pure

Caption: A decision-making workflow for selecting a separation method for pyrazole regioisomers.

Troubleshooting_Chromatography Troubleshooting Poor Chromatographic Separation start Co-elution of Isomers step1 Optimize Mobile Phase start->step1 step2 Change Solvent System (e.g., DCM/MeOH) step1->step2 If no improvement success Separation Achieved step1->success Success step3 Improve Column Efficiency step2->step3 If still co-eluting step2->success Success step4 Change Stationary Phase (e.g., Alumina, C18) step3->step4 If separation is still poor step3->success Success step5 Consider Derivatization step4->step5 If all else fails step4->success Success step5->success Success

Caption: A logical workflow for troubleshooting poor separation of pyrazole isomers during column chromatography.

References

Troubleshooting

addressing solubility issues of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in aqueous buffers

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is precipitating out of my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what can I do?

A1: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is structurally a weakly basic compound due to the presence of the primary amine group. In neutral or alkaline solutions, it likely exists predominantly in its neutral, less soluble free base form. To improve solubility, you need to protonate the amine group to form a more soluble salt.

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to lower the pH of your buffer. By decreasing the pH, you increase the concentration of the protonated, and therefore more soluble, form of the compound. We recommend creating a pH gradient to identify the optimal pH for solubility.

  • Use of Co-solvents: If pH adjustment alone is insufficient or undesirable for your experimental system, consider the addition of a water-miscible organic co-solvent.

  • Inclusion of Solubilizing Excipients: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions.

Q2: What is the best way to prepare a stock solution of this compound?

A2: We recommend preparing a high-concentration stock solution in an organic solvent and then diluting it into your aqueous buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Procedure:

  • Prepare a 10-100 mM stock solution in 100% DMSO.

  • Ensure the compound is fully dissolved before making further dilutions.

  • When diluting into your final aqueous buffer, add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that can lead to precipitation.

  • The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, ideally below 1%, to avoid impacting your experiment.

Q3: How can I systematically determine the optimal pH for solubilizing my compound?

A3: You can perform a pH-solubility profile experiment. This involves preparing a series of buffers with varying pH values and determining the concentration of the dissolved compound in each.

Experimental Workflow for pH-Solubility Profiling:

G cluster_start cluster_protocol Solubilization Strategy cluster_ph_details pH Adjustment Workflow cluster_outcome start Precipitation Observed in Aqueous Buffer ph_adjust 1. pH Adjustment (Primary Approach) start->ph_adjust Begin Troubleshooting create_gradient Create Buffers (e.g., pH 3.0 to 7.0) ph_adjust->create_gradient Implement cosolvent 2. Co-solvent Addition (If pH adjustment is insufficient) excipient 3. Excipient Addition (e.g., Cyclodextrins) cosolvent->excipient If Co-solvent is Ineffective or Incompatible fail Insoluble: Re-evaluate Formulation Strategy excipient->fail If All Else Fails add_compound Add Compound (Excess Amount) create_gradient->add_compound equilibrate Equilibrate (e.g., 24h at 37°C) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Fraction (e.g., HPLC-UV) separate->quantify determine_optimal Determine Optimal pH quantify->determine_optimal determine_optimal->cosolvent Solubility Still Too Low success Compound Solubilized determine_optimal->success Optimal pH Found

Caption: Troubleshooting workflow for addressing solubility issues.

Data Presentation & Key Experimental Protocols

Table 1: Example pH-Solubility Profile for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Note: This table presents hypothetical data for illustrative purposes.

Buffer pHBuffer System (50 mM)Measured Solubility (µg/mL)Molar Solubility (µM)
3.0Glycine-HCl> 2000> 6680
4.0Acetate15805280
5.0Acetate4501500
6.0Phosphate85284
7.0Phosphate< 10< 33
7.4PBS< 5< 17
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the solubility of a compound at various pH levels.

Materials:

  • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Buffer solutions of desired pH (see Table 1 for examples)

  • Vials with screw caps

  • Orbital shaker with temperature control (e.g., at 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Securely cap the vials and place them on an orbital shaker.

  • Incubate the samples for a sufficient time to reach equilibrium (typically 24-48 hours) at a controlled temperature (e.g., 37°C).

  • After incubation, check the pH of the slurry to ensure it has not significantly changed.

  • Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a syringe filter.

  • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.

  • Perform each measurement in triplicate to ensure reproducibility.

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Note: This table presents hypothetical data for illustrative purposes.

Co-solvent System (in PBS pH 7.4)Measured Solubility (µg/mL)Fold Increase vs. PBS
0% (Control)< 5-
1% DMSO15~3
5% DMSO75~15
5% Ethanol40~8
10% Propylene Glycol120~24
5% PEG 40095~19
Protocol 2: Co-solvent Solubility Screening

This protocol helps identify an effective co-solvent system.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 1%, 5%, 10% co-solvent in PBS pH 7.4).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 2-7 from Protocol 1 to determine the equilibrium solubility in each system.

Signaling Pathways and Logical Relationships

The solubility of a weakly basic compound like 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is governed by the Henderson-Hasselbalch equation.[1][2][3][4] The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and the ratio of its ionized (protonated, more soluble) to non-ionized (free base, less soluble) forms is critical.

G cluster_ph cluster_equilibrium cluster_solubility ph_low Low pH (pH < pKa) ionized BH⁺ (Ionized) Predominates ph_low->ionized Protonation Favored ph_equal pH = pKa equal [BH⁺] = [B] (Equal amounts) ph_equal->equal ph_high High pH (pH > pKa) neutral B (Neutral) Predominates ph_high->neutral Deprotonation Favored sol_high High Solubility ionized->sol_high sol_mid Moderate Solubility equal->sol_mid sol_low Low Solubility neutral->sol_low

Caption: Relationship between pH, pKa, and compound solubility.

References

Optimization

Technical Support Center: Synthesis and Purification of N-Benzyl Pyrazoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl pyrazoles. Below ar...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl pyrazoles. Below are solutions to common challenges, including the identification and removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N-benzyl pyrazole synthesis?

A1: The most frequently encountered byproducts include:

  • Regioisomers: In the benzylation of unsymmetrical pyrazoles, a mixture of N1-benzyl and N2-benzyl isomers is often formed. This is typically the most significant purification challenge.[1][2][3]

  • Unreacted Starting Materials: Residual pyrazole and benzylating agents (e.g., benzyl bromide, benzyl chloride) are common impurities.

  • Overalkylation Products: The pyrazole nitrogen atoms can be further alkylated to form quaternary pyrazolium salts, especially with reactive benzylating agents or under forcing conditions.

  • Colored Impurities: Decomposition of hydrazine precursors, if used in the initial pyrazole synthesis, can result in colored byproducts that contaminate the final product.[1]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is essential for byproduct identification:

  • Thin-Layer Chromatography (TLC): TLC is a quick method to visualize the number of components in your crude product. The presence of multiple spots indicates impurities or a mixture of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying regioisomers, which will show distinct sets of peaks. For instance, the chemical shift of the benzylic methylene protons (-CH₂-Ph) is often different for the N1 and N2 isomers. NOESY experiments can also help in the definitive assignment of the isomers.[4]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for determining the molecular weights of the components in your mixture, confirming the presence of the desired product and helping to identify byproducts.

Q3: My N-benzyl pyrazole product is an oil and won't crystallize. What can I do?

A3: If your product is an oil, it may be impure. The presence of regioisomers or residual solvent can inhibit crystallization.

  • Purification: First, attempt to purify the oil using column chromatography to separate isomers and other impurities.

  • Trituration: If the product is mostly pure, trituration can be effective. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can wash away impurities and induce crystallization.

  • Inducing Crystallization: If you are confident in the purity of your product, try scratching the inside of the flask at the air-liquid interface with a glass rod. Adding a seed crystal from a previous successful batch can also initiate crystallization.

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show two distinct sets of signals for the pyrazole and benzyl groups.

    • TLC analysis reveals two spots with similar Rf values that are difficult to separate.

    • The isolated product has a broad melting point range.

  • Logical Troubleshooting Flow:

start Regioisomer Mixture Detected check_separation Are isomers separable by TLC? start->check_separation column_chrom Perform Column Chromatography check_separation->column_chrom Yes recrystallization Attempt Fractional Recrystallization check_separation->recrystallization No, or with difficulty end_purified Pure Isomer Obtained column_chrom->end_purified modify_synthesis Modify Synthetic Strategy recrystallization->modify_synthesis Ineffective recrystallization->end_purified Effective synthesis_sterics Increase steric hindrance at C5 or on benzyl group modify_synthesis->synthesis_sterics synthesis_conditions Alter reaction conditions (base, solvent) modify_synthesis->synthesis_conditions end_revisit Re-evaluate Synthetic Approach synthesis_sterics->end_revisit synthesis_conditions->end_revisit

Caption: Troubleshooting workflow for regioisomer formation.

  • Solutions:

    • Chromatographic Separation: Column chromatography is the most reliable method for separating regioisomers.

    • Fractional Recrystallization: If the isomers have different solubilities, fractional recrystallization can be attempted. This may require screening various solvents.

Issue 2: Presence of Unreacted Starting Materials
  • Symptoms:

    • TLC and NMR analysis show the presence of the initial pyrazole and/or benzylating agent.

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time, temperature, or the equivalents of the benzylating agent. Monitor the reaction progress by TLC to ensure full consumption of the starting pyrazole.

    • Purification:

      • Column Chromatography: Unreacted starting materials usually have different polarities from the N-benzylated product and can be separated by column chromatography.

      • Acid-Base Extraction: An acid wash can remove unreacted basic pyrazole, while a base wash can remove acidic byproducts.

Issue 3: Reaction Mixture is Highly Colored
  • Symptoms:

    • The reaction mixture or the isolated product has a persistent yellow or brown color, even though the desired N-benzyl pyrazole is expected to be colorless.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through Celite to remove the charcoal and adsorbed colored impurities.

    • Recrystallization: This is often effective for removing colored impurities, which may remain in the mother liquor.

Quantitative Data

The ratio of N1 to N2 benzylated regioisomers is highly dependent on the substituents on the pyrazole ring and the reaction conditions. Steric hindrance is a major factor, with alkylation favoring the less sterically hindered nitrogen atom.

Pyrazole PrecursorReaction ConditionsN1:N2 RatioReference
3-(4-pyrimidinyl)pyrazole4-chlorobenzyl bromide, Cs₂CO₃, DMF~10:1[4]
3-CF₃-5-acetylpyrazoleEthyl iodoacetate, K₂CO₃, MeCNMixture, N1 major[3]
3-CF₃-5-(hydrazonomethyl)pyrazoleEthyl iodoacetate, K₂CO₃, MeCNN1 favored[3]
3-phenyl-5-(trichloromethyl)-1H-pyrazolePhenylhydrazine hydrochloride (for 1,3-isomer)97:3[2]
3-phenyl-5-(trichloromethyl)-1H-pyrazoleFree phenylhydrazine (for 1,5-isomer)14:86[2]

Experimental Protocols

Protocol 1: Purification of N-Benzyl Pyrazole by Column Chromatography

This protocol is a general method for separating N-benzyl pyrazole regioisomers and removing other impurities.

  • Workflow Diagram:

    A Crude Product D Load Sample (dissolved in minimal DCM or toluene) A->D B Prepare Silica Slurry in Hexane C Pack Column B->C C->D E Elute with Hexane/Ethyl Acetate Gradient D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure N-Benzyl Pyrazole H->I

    Caption: Workflow for column chromatography purification.

  • Methodology:

    • Stationary Phase: Use silica gel (230-400 mesh). If the pyrazole shows significant tailing on TLC, consider deactivating the silica gel by preparing the slurry with the eluent containing 1% triethylamine.

    • Eluent Selection: Determine a suitable solvent system using TLC. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is often effective. The goal is to achieve a clear separation between the spots corresponding to the regioisomers.

    • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude N-benzyl pyrazole in a minimal amount of a non-polar solvent like dichloromethane or toluene. Carefully load the sample onto the top of the silica gel bed.

    • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate.

    • Fraction Collection: Collect fractions and analyze them by TLC.

    • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is suitable for removing small amounts of impurities from a solid product.

  • Methodology:

    • Solvent Selection: Choose a solvent or solvent pair in which the N-benzyl pyrazole is soluble when hot but poorly soluble at room temperature. Common solvents include ethanol, isopropanol, or an ethanol/water mixture.

    • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

    • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This technique separates the basic N-benzyl pyrazole from neutral organic impurities.

  • Byproduct Formation and Purification Pathway:

    cluster_synthesis Synthesis cluster_byproducts Products & Byproducts cluster_purification Purification pyrazole Pyrazole reaction N-Benzylation pyrazole->reaction benzyl_halide Benzyl Halide benzyl_halide->reaction base Base base->reaction n1_isomer N1-Benzyl Pyrazole reaction->n1_isomer n2_isomer N2-Benzyl Pyrazole (Regioisomer) reaction->n2_isomer quat_salt Quaternary Salt reaction->quat_salt unreacted Unreacted Starting Materials reaction->unreacted crude Crude Mixture in Organic Solvent n1_isomer->crude n2_isomer->crude unreacted->crude add_acid 1. Add aq. HCl crude->add_acid separate_layers 2. Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Pyrazolium Salt) separate_layers->aqueous_layer add_base 3. Add aq. NaOH aqueous_layer->add_base extract 4. Extract with Organic Solvent add_base->extract pure_product Pure N-Benzyl Pyrazole in Organic Layer extract->pure_product

    Caption: Formation of byproducts and purification via acid-base extraction.

  • Methodology:

    • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

    • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid. The basic N-benzyl pyrazole will be protonated and move into the aqueous layer as a pyrazolium salt, while neutral impurities remain in the organic layer.

    • Separation: Separate the aqueous layer.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic, which will precipitate the N-benzyl pyrazole.

    • Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., diethyl ether or ethyl acetate).

    • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified N-benzyl pyrazole.[5][6][7][8]

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

Welcome to the technical support center for the scale-up synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transit...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning pyrazole synthesis from the laboratory bench to larger-scale production. Here you will find troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of substituted pyrazoles?

A1: The primary safety concerns during scale-up revolve around the handling of high-energy or toxic reagents and the management of reaction exotherms. Key issues include:

  • Use of Hydrazine: Hydrazine and its derivatives are common reagents in pyrazole synthesis. Hydrazine is highly toxic and can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[1] Condensation reactions involving hydrazine are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]

  • Handling of Diazo Compounds: Syntheses involving diazo compounds, such as in [3+2] cycloadditions, require extreme caution.[2] These compounds can be explosive, and their formation and consumption must be carefully managed, especially on a larger scale where accumulation of intermediates is a significant risk.[2][3]

  • Thermal Runaway: Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, known as a thermal runaway.[3] This is a major concern for exothermic steps like diazotization or cyclocondensation reactions.[1][3] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat transfer less efficient.[3]

  • Potentially Explosive Products: Products with a high nitrogen-to-carbon ratio may be potentially explosive and require careful physicochemical stability testing before a large-scale synthesis is attempted.[3]

Q2: Why do reaction yields often decrease during scale-up, and what can be done to mitigate this?

A2: A drop in yield is a common challenge during scale-up due to a combination of physical and chemical factors.

  • Inefficient Heat Transfer: As reactor size increases, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent temperature throughout the reaction mixture.[3] Localized hot spots or insufficient cooling can lead to the formation of thermal degradation products and other impurities.

  • Mixing Issues: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Poor mixing can result in localized high concentrations of reagents, leading to side reactions and incomplete conversion.

  • Changes in Reaction Kinetics: Some reactions are sensitive to the rate of reagent addition. A process that works on a small scale with rapid addition may yield different results when reagents are added slowly over a longer period, as is typical for large-scale production.

  • Work-up and Isolation: Product loss can be more significant during large-scale work-up procedures like extractions, filtrations, and chromatography. Optimizing these procedures for larger volumes is crucial.[1]

To mitigate these issues, it is essential to conduct a thorough process hazard analysis (PHA) and process optimization. Strategies include redesigning the cooling/heating system of the reactor, using specialized agitators for better mixing, and developing a robust work-up protocol.

Q3: What are the advantages of using flow chemistry for the scale-up of pyrazole synthesis?

A3: Flow chemistry has emerged as a powerful technology to overcome many of the challenges associated with scaling up pyrazole synthesis.[2] Its key advantages include:

  • Enhanced Safety: Flow reactors handle only a small volume of the reaction mixture at any given time, which significantly minimizes the risk associated with hazardous reagents and explosive intermediates like diazo compounds.[2][4] This prevents the accumulation of dangerous species, which is a major concern in large-batch reactors.[3]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange.[3] This enables precise temperature control, preventing thermal runaways and reducing the formation of byproducts.

  • Increased Efficiency and Scalability: Flow chemistry can significantly reduce reaction times, sometimes from many hours in batch to mere minutes in flow.[2][4] Scaling up is achieved by running the system for a longer duration ("numbering up") rather than increasing the reactor size, which avoids many of the traditional scale-up problems.[2]

  • Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) often leads to higher yields, better regioselectivity, and a cleaner product profile compared to conventional batch methods.[2]

Q4: How can the formation of regioisomers be controlled during scale-up?

A4: The formation of regioisomers is a common issue in pyrazole synthesis, particularly in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds or acetylenic ketones with hydrazines.[5][6] While manageable on a lab scale, controlling regioselectivity can become more difficult during scale-up. Strategies to control this include:

  • Reaction Condition Optimization: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. A systematic screening of these parameters is often necessary.[1]

  • Use of Regioselective Methods: Employing synthetic routes that are inherently more regioselective can be the most effective solution. For example, certain multi-step or one-pot syntheses are designed to yield a single regioisomer.[5]

  • Purification Strategy: If the formation of isomers cannot be completely avoided, a robust purification method must be developed to separate the desired product. This can be challenging if the isomers have very similar physical properties, requiring advanced chromatographic techniques or selective crystallization.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up synthesis of substituted pyrazoles.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction due to poor mixing or insufficient reaction time/temperature.2. Formation of byproducts or degradation due to poor temperature control.3. Product loss during work-up and purification.[1]1. Increase agitation speed; optimize reaction time and temperature.2. Ensure the reactor's cooling system is adequate; consider slower reagent addition.3. Optimize solvents and procedures for extraction and recrystallization.
Poor Regioselectivity 1. Reaction conditions favor the formation of multiple isomers.[5]2. Change in solvent polarity or temperature upon scale-up affects the reaction pathway.1. Screen different solvents, catalysts, and temperatures to improve selectivity.2. Consider a different synthetic route with higher intrinsic regioselectivity.3. Implement a robust purification method to separate isomers.
Difficult Purification 1. Product is an oil or difficult to crystallize.2. Impurities have similar polarity to the product, making chromatographic separation difficult.3. High viscosity of the product mixture hinders processing.1. Screen a wide range of anti-solvents for crystallization; consider salt formation.2. Adjust the synthetic route to avoid problematic impurities; explore alternative purification techniques like tangential flow filtration (TFF).[7]3. Optimize solvent choice and concentration to reduce viscosity.
Exotherm/Runaway Reaction 1. Highly exothermic reaction step (e.g., hydrazine condensation).[1]2. Inadequate cooling capacity for the reactor volume.[3]3. Reagent added too quickly.1. Ensure controlled, slow addition of the reactive reagent.2. Use a more dilute solution to help absorb the heat of reaction.3. Guarantee the reactor has sufficient cooling capacity before starting.4. For highly hazardous steps, transition the process to a continuous flow setup.[3]
Formation of New Impurities 1. Impurities in larger batches of starting materials.2. Side reactions occurring due to longer reaction times or localized heating.3. Condensation of the diazonium species with another aniline nucleophile (in diazotization reactions).[3]1. Perform quality control on all starting materials before use.2. Re-optimize reaction conditions at scale.3. Adjust pH or reaction conditions to suppress specific side reactions. For the aniline condensation, running under more acidic conditions can prevent the aniline from acting as a nucleophile.[3]

Experimental Protocols & Methodologies

Protocol 1: General Safety and Handling for a Diazotization/Cyclization in Flow

This protocol outlines a general methodology for performing a potentially hazardous diazotization followed by a cycloaddition in a continuous flow system, based on principles described for safer pyrazole synthesis.[2][3][4] This approach minimizes the accumulation of unstable diazo intermediates.

Objective: To safely synthesize a substituted pyrazole on a gram scale by mitigating the risks associated with the diazo intermediate.

Materials:

  • Starting amine (e.g., CF₃CH₂NH₂)

  • Nitrosating agent (e.g., t-butyl nitrite)

  • Acid (e.g., acetic acid)

  • Dipolarophile (e.g., an alkyne or alkene)

  • Solvent (e.g., Dichloromethane - DCM)

  • Two syringe pumps or HPLC pumps

  • PTFE tubing/reactor coils

  • T-mixer

  • Heated reaction modules or oil baths

  • Back pressure regulator (BPR)

Methodology:

  • Solution Preparation:

    • Solution A: Prepare a solution of the starting amine (2.0 equiv) and acetic acid (0.4 equiv) in DCM.

    • Solution B: Prepare a solution of t-butyl nitrite (2.4 equiv) in DCM.

    • Solution C: Prepare a solution of the alkyne or alkene (1.0 equiv) in DCM.

  • System Setup (Module 1 - Diazo Formation):

    • Pump Solution A and Solution B at equal flow rates into a T-mixer.

    • Pass the combined stream through a heated reactor coil (e.g., 5-minute residence time at 60 °C). This generates the diazoalkane in situ.

  • System Setup (Module 2 - Cycloaddition):

    • The output stream from Module 1 is immediately mixed with Solution C at a second T-mixer.

    • This new combined stream is passed through a second heated reactor coil (e.g., 10-28 minute residence time at 90-120 °C).[4]

    • The reaction stream then passes through a back pressure regulator (set to e.g., 100 psi) to allow for heating above the solvent's boiling point and to ensure safe release of any evolved gases (like N₂).

  • Collection and Work-up:

    • The product stream is collected at the outlet.

    • The solvent is removed under reduced pressure, and the crude product is purified by standard methods (e.g., column chromatography or recrystallization).

This "assembly line" approach ensures that the hazardous diazo compound is generated and consumed in a continuous, controlled manner, dramatically improving the safety profile for scale-up.[4]

Visualizations

Scale_Up_Workflow Diagram 1: General Pyrazole Scale-Up Workflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot & Production Route_Scouting Route Scouting & Feasibility Initial_Opt Initial Optimization (Yield, Purity) Route_Scouting->Initial_Opt Safety_Analysis Hazard Analysis (Calorimetry, Reagent Safety) Initial_Opt->Safety_Analysis Proceed to Scale-Up? Process_Robustness Process Robustness (Parameter Sensitivity) Safety_Analysis->Process_Robustness Purification_Dev Purification Strategy (Crystallization, Chromatography) Process_Robustness->Purification_Dev Pilot_Batch Pilot Scale Batch (kg Scale) Purification_Dev->Pilot_Batch Process_Validation Process Validation Pilot_Batch->Process_Validation Process_Validation->Process_Robustness Re-optimize? Full_Production Full-Scale Production Process_Validation->Full_Production Troubleshooting_Yield Diagram 2: Troubleshooting Low Yield on Scale-Up Start Low Yield Observed After Scale-Up Check_Conversion Is the reaction going to completion? Start->Check_Conversion Check_Purity Is the crude product purity low? Check_Conversion->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Improve Mixing Check_Conversion->Optimize_Conditions No Optimize_Workup Optimize Workup/Purification: - Change Solvents - Minimize Transfers Check_Purity->Optimize_Workup No Identify_Byproducts Identify Byproducts (LC-MS/NMR) & Re-optimize Conditions Check_Purity->Identify_Byproducts Yes End Yield Improved Optimize_Conditions->End Optimize_Workup->End Identify_Byproducts->End Safety_Management Diagram 3: Safety Management for Hazardous Reactions Start Hazardous Step Identified (e.g., Diazotization) Risk_Assessment Perform Risk Assessment (Calorimetry, Literature Review) Start->Risk_Assessment Is_Batch_Safe Is batch processing safe at this scale? Risk_Assessment->Is_Batch_Safe Implement_Batch_Controls Implement Strict Batch Controls: - Slow Addition - Dilution - Enhanced Cooling Is_Batch_Safe->Implement_Batch_Controls Yes Consider_Flow Transition to Flow Chemistry Is_Batch_Safe->Consider_Flow No Execute_Reaction Execute Reaction Implement_Batch_Controls->Execute_Reaction Consider_Flow->Execute_Reaction Quench_Workup Safe Quenching & Workup Protocol Execute_Reaction->Quench_Workup

References

Optimization

Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Inhibitors

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of pyrazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyrazole-based inhibitors?

A1: Pyrazole-based inhibitors, particularly those targeting kinases, can exhibit off-target effects due to the conserved nature of the ATP-binding site across the kinome.[1][2] Common off-target effects include:

  • Inhibition of unintended kinases: This is the most frequent off-target effect, leading to the modulation of multiple signaling pathways.[1][3]

  • Unexpected cytotoxicity: Cell death that is not mediated by the intended target can occur.[4]

  • Alterations in cell morphology: Changes in cell shape, size, or adherence may be observed.[4]

  • Modulation of unrelated signaling pathways: Activation or inhibition of pathways distinct from the primary target.[4]

  • Binding to non-kinase proteins: Some pyrazole-containing compounds have been shown to interact with other proteins like the oxidoreductase NQO2.[3]

Q2: How can I determine if the observed cellular effect of my pyrazole-based inhibitor is due to an off-target interaction?

A2: Differentiating on-target from off-target effects is crucial. Key strategies include:

  • Dose-response analysis: If the cellular effect occurs at a concentration significantly different from the inhibitor's IC50 for its intended target, it may be an off-target effect.[4]

  • Use of a structurally related inactive control: A molecule that is structurally similar to your inhibitor but does not bind to the intended target can help distinguish specific from non-specific effects.[4]

  • Rescue experiments: Attempt to reverse the observed phenotype by introducing a downstream component of the intended signaling pathway.[4]

  • Target knockout/knockdown cells: Test the inhibitor in a cell line where the intended target has been genetically removed. If the effect persists, it is likely off-target.[4]

Q3: What strategies can be employed to improve the selectivity of my pyrazole-based inhibitor?

A3: Several medicinal chemistry and chemical biology approaches can enhance inhibitor selectivity:

  • Structure-based drug design: Exploit differences in the amino acid residues of the ATP-binding pocket between the target kinase and off-target kinases. For instance, targeting kinases with a small "gatekeeper" residue can improve selectivity.[1]

  • Covalent inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective compounds.[1]

  • Bivalent inhibitors: Linking the pyrazole inhibitor to a second molecule that binds to a distinct site on the target kinase can significantly increase selectivity.[1]

  • Macrocyclization: This strategy can enhance binding affinity and selectivity by pre-organizing the inhibitor into a conformation that is optimal for binding to the target kinase.[5]

Troubleshooting Guides

Problem 1: My pyrazole-based inhibitor shows significant off-target activity in a kinase panel screen.

Possible Cause Troubleshooting Suggestion
Promiscuous Scaffold The core pyrazole scaffold may have inherent affinity for multiple kinases. Consider modifying the substituents on the pyrazole ring to introduce steric hindrance that disfavors binding to off-target kinases.
High Compound Concentration Screening at a high concentration can reveal low-affinity, potentially irrelevant off-target interactions.[2] Perform dose-response kinase profiling to determine the IC50 for each off-target and compare it to the on-target IC50.
Lack of Specific Interactions The inhibitor may only be making general hydrophobic and hydrogen-bonding interactions within the highly conserved ATP-binding site.[2] Use structural biology (e.g., X-ray crystallography) to understand the binding mode and guide modifications that engage unique features of the target's active site.

Problem 2: My pyrazole-based inhibitor is potent in biochemical assays but has poor activity in cell-based assays.

Possible Cause Troubleshooting Suggestion
Poor Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.[2] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the inhibitor's physicochemical properties (e.g., reduce polarity) to improve uptake.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium, reducing its free concentration.[2] Measure the fraction of unbound compound in the presence of plasma proteins.
Metabolic Instability The compound may be rapidly metabolized by cells into an inactive form.[2] Perform metabolic stability assays using liver microsomes or hepatocytes. Identify metabolic hotspots and modify the structure to block metabolism.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters.[2] Use cell lines that overexpress specific efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate.

Problem 3: Treatment with my pyrazole-based inhibitor leads to an unexpected cellular phenotype.

Possible Cause Troubleshooting Suggestion
Off-target pathway modulation The inhibitor is affecting a signaling pathway other than the intended one.[4] Perform pathway analysis using transcriptomics (e.g., RNA-seq) or proteomics to identify altered pathways. Compare the observed phenotype to databases of compound-induced phenotypes.[4]
Activation of a linked pathway Inhibition of the primary target may lead to feedback activation of a compensatory pathway.[6] Use phospho-proteomics to map changes in protein phosphorylation across the proteome after inhibitor treatment.
Toxicity The unexpected phenotype could be a manifestation of cellular toxicity.[7] Conduct a comprehensive panel of cytotoxicity assays to assess various cell death mechanisms (e.g., apoptosis, necrosis).

Quantitative Data Summary

Table 1: Selectivity Profile of a Hypothetical Pyrazole-Based Kinase Inhibitor (Compound X)

Kinase TargetOn-Target/Off-TargetIC50 (nM)
Target Kinase A On-Target 15
Kinase BOff-Target250
Kinase COff-Target800
Kinase DOff-Target>10,000
Kinase EOff-Target1,500

Table 2: Comparison of Biochemical and Cellular Potency of Compound X

Assay TypeMetricValue
Biochemical AssayIC50 (Target Kinase A)15 nM
Cell-Based Assay (Proliferation)GI50500 nM
Cell-Based Assay (Target Engagement)EC5075 nM

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescent ADP-Detection Assay

This protocol is adapted from commercially available kinase profiling systems.[8][9]

  • Reagent Preparation:

    • Prepare a 2.5X Kinase Buffer.

    • Reconstitute lyophilized kinases in the appropriate buffer to create 25X or 50X stock solutions.

    • Prepare 3.3X substrate/cofactor stock solutions.

    • Prepare a 100 µM ATP solution.

    • Prepare serial dilutions of the pyrazole-based inhibitor and a vehicle control (e.g., DMSO).

  • Assay Setup (384-well plate format):

    • Add Kinase Buffer to the kinase stock solutions to create Kinase Working Stocks.

    • Add ATP to the substrate/cofactor stock solutions to create ATP/Substrate Working Stocks.

    • Dispense 1 µL of the inhibitor dilution or vehicle control to the appropriate wells of the assay plate.

    • Add 2 µL of the Kinase Working Stock to each well.

    • Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay to Assess Off-Target Cytotoxicity

This protocol describes a general method using a resazurin-based assay.

  • Cell Seeding:

    • Culture the desired cell line (and a control cell line that does not express the target protein, if available) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the pyrazole-based inhibitor in complete growth medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration) and a positive control for cytotoxicity (e.g., staurosporine).

    • Remove the medium from the cells and add 100 µL of the compound dilutions or controls to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Detection:

    • Add 20 µL of a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Calculate the percent viability for each concentration relative to the vehicle-treated cells.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Visualizations

experimental_workflow Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Off-Target Identification cluster_3 Mitigation Strategy start Unexpected Phenotype or Biochemical/Cellular Discrepancy dose_response Dose-Response Analysis (On-target vs. Phenotype) start->dose_response inactive_control Test Structurally Related Inactive Control start->inactive_control target_knockout Test in Target Knockout/Knockdown Cells start->target_knockout kinase_profiling Broad Kinase Panel Screening dose_response->kinase_profiling inactive_control->kinase_profiling proteomics Cellular Thermal Shift Assay (CETSA) or Chemoproteomics target_knockout->proteomics phenotypic_screen Phenotypic Profiling vs. Compound Databases kinase_profiling->phenotypic_screen sar Structure-Activity Relationship (SAR) Studies proteomics->sar phenotypic_screen->sar structure_design Structure-Based Design to Improve Selectivity sar->structure_design conclusion Optimized Inhibitor with Reduced Off-Target Effects structure_design->conclusion

Caption: Workflow for investigating and mitigating off-target effects.

JAK_STAT_pathway Simplified JAK-STAT Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds inhibitor Pyrazole-based JAK Inhibitor inhibitor->JAK Inhibits transcription Gene Transcription DNA->transcription Initiates

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

References

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the metabolic stability of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and structurall...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the metabolic stability of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for drug development? A1: Metabolic stability refers to a drug's susceptibility to biotransformation by the body's metabolic processes, primarily carried out by enzymes in the liver, such as the Cytochrome P450 (CYP) family.[1][2] A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action, low bioavailability, and the need for frequent or higher dosing.[1][3][] Assessing and optimizing metabolic stability early in drug discovery helps predict pharmacokinetic properties and reduces the risk of late-stage failures.[][5]

Q2: What are the likely metabolic "hotspots" on 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine? A2: Based on its structure, the most probable sites of metabolic attack, or "hotspots," are:

  • Oxidation of the Pyrazole Methyl Groups: The 3- and 5-methyl groups are susceptible to hydroxylation by CYP enzymes.

  • Oxidation of the Benzyl Group: The benzylic carbon (the CH2 group) can be hydroxylated.

  • Aromatic Hydroxylation: The 2-fluorobenzyl ring can undergo hydroxylation, although the electron-withdrawing fluorine atom may offer some protection against this.[6]

  • N-Dealkylation: The bond between the pyrazole nitrogen and the benzyl group can be cleaved.

Q3: Are pyrazole rings generally considered metabolically stable? A3: Yes, the pyrazole nucleus itself is considered a metabolically stable heterocycle, which has contributed to its increased use in recently approved drugs.[7] However, the substituents attached to the ring are often the primary sites of metabolism.[8] Replacing other five-membered heterocycles with a pyrazole nucleus has been shown in some cases to improve metabolic stability and other pharmacological properties.[7][9]

Q4: What initial experiments should be performed to assess the metabolic stability of this compound? A4: The standard initial experiment is an in vitro metabolic stability assay using liver microsomes (from human, rat, or mouse) or hepatocytes.[1][5][10][11] Liver microsomes are subcellular fractions that contain high concentrations of Phase I drug-metabolizing enzymes like CYPs and are well-suited for high-throughput screening.[10][11] These assays determine key parameters like the compound's half-life (t½) and intrinsic clearance (CLint).[12]

Q5: My compound exhibits high clearance in a liver microsome assay. What are the general strategies to improve its stability? A5: If a compound shows poor stability, several structural modification strategies can be employed:[10][13]

  • Blocking Metabolic Hotspots: Introduce a group, like fluorine or deuterium, at a metabolically labile position to block enzymatic action.[3][10] For example, replacing a hydrogen with deuterium can slow the rate of metabolism.[3]

  • Bioisosteric Replacement: Substitute metabolically vulnerable groups with more stable ones that retain biological activity.[6][14][15] For instance, a labile methyl group could be replaced with a trifluoromethyl (CF3) group.

  • Reduce Lipophilicity: High lipophilicity can increase a compound's binding to metabolic enzymes. Reducing it by adding polar groups can decrease metabolism.[10][13]

  • Introduce Steric Hindrance: Adding bulky groups near a metabolic hotspot can physically block the enzyme's access to that site.

Troubleshooting Guide: Low Metabolic Stability

This section addresses specific issues you might encounter during your experiments with 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Issue 1: The compound shows a very short half-life (<15 minutes) in Human Liver Microsome (HLM) assays.

  • Potential Cause: Rapid oxidation of the methyl groups on the pyrazole ring. This is a common metabolic pathway for alkyl-substituted heterocycles.

  • Troubleshooting Steps & Solutions:

    • Confirm the Metabolite: Use LC-MS/MS to identify metabolites. Look for mass shifts corresponding to the addition of an oxygen atom (+16 Da) to the parent compound.

    • Structural Modification (Bioisosterism): Synthesize analogs where one or both methyl groups are replaced.

      • Replace a CH₃ group with a CF₃ group. This is a common bioisosteric replacement that blocks oxidation and can increase potency.[16]

      • Incorporate the methyl groups into a cyclic structure to reduce their accessibility.[3][10]

    • Deuteration: Replace the hydrogens on the methyl groups with deuterium. The stronger carbon-deuterium bond can slow down CYP-mediated oxidation.[3][10]

  • Potential Cause: Oxidation or N-dealkylation of the 2-fluorobenzyl group.

  • Troubleshooting Steps & Solutions:

    • Identify Metabolites: Look for hydroxylated benzyl species or the 3,5-dimethyl-1H-pyrazol-4-amine core resulting from N-dealkylation.

    • Block Benzylic Oxidation: Introduce a methyl group or gem-dimethyl groups at the benzylic position to create steric hindrance. Oxetanes can also serve as bioisosteres for gem-dimethyl groups to reduce lipophilicity.[6]

    • Modify the Aromatic Ring:

      • Add a second electron-withdrawing group to the phenyl ring to further deactivate it towards oxidation.[6][13]

      • Replace the phenyl ring with a more electron-deficient heterocyclic ring (e.g., pyridine) to reduce susceptibility to CYP-mediated oxidation.[6][8][10]

Issue 2: Experimental results are inconsistent across different assay plates or on different days.

  • Potential Cause: Compound instability in the assay buffer or stock solution degradation.

  • Troubleshooting Steps & Solutions:

    • Assess Chemical Stability: Before conducting enzymatic assays, incubate the compound in the assay buffer without the NADPH cofactor for the maximum duration of the experiment (e.g., 60 minutes). Analyze the samples to ensure no significant degradation occurs.[17]

    • Check Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your DMSO stock solutions. Prepare fresh stock solutions from powder and aliquot them for single use.[18]

    • Verify Compound Solubility: Poor solubility can lead to inaccurate concentrations and variable results. Measure the compound's solubility in the final assay buffer. The final DMSO concentration should typically be less than 0.5%.[17]

  • Potential Cause: Procedural or equipment-related errors.

  • Troubleshooting Steps & Solutions:

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated to avoid errors in dispensing the compound, microsomes, or cofactors.[18]

    • Standardize Incubation: Use a temperature-controlled incubator or water bath to maintain a consistent 37°C. Ensure consistent shaking or mixing.[19]

    • Use Control Compounds: Always include positive control compounds with known metabolic profiles (e.g., Midazolam for high turnover, Verapamil for moderate turnover) to ensure the microsomal preparations are active and the assay is performing as expected.[17]

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the metabolic half-life and intrinsic clearance of a test compound.

1. Materials and Reagents:

  • Test Compound: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Human Liver Microsomes (pooled, mixed gender)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[17]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample analysis.

  • 96-well incubation plates and collection plates.

2. Procedure:

  • Prepare Compound Working Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Dilute this stock in phosphate buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation should be ≤ 0.25%.[11]

  • Prepare Microsomal Solution: Thaw HLM on ice. Dilute the microsomes in cold phosphate buffer to a working concentration that will result in a final protein concentration of 0.5 mg/mL in the incubation.[11]

  • Incubation Setup:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the compound working solution to initiate a pre-incubation period.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the Reaction: Add the pre-warmed NADPH solution to each well to start the metabolic reaction. For negative controls ("minus cofactor"), add an equal volume of phosphate buffer instead of NADPH.[11][19]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[11] The 0-minute time point is typically prepared by adding the quenching solution before adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex or shake for 10 minutes to precipitate proteins.

    • Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated protein.[19]

    • Transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Analyze the amount of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope (k) represents the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between the parent compound and modified analogs.

Table 1: Hypothetical Metabolic Stability Data for Parent Compound and Analogs in HLM

Compound IDModificationt½ (min)CLint (µL/min/mg)
Parent-001 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine8.596.8
Analog-A01 Replaced 3-methyl with 3-CF₃25.232.7
Analog-A02 Replaced 2-fluorobenzyl with 2-fluoropyridin-3-ylmethyl31.026.6
Analog-A03 Deuterated 3- and 5-methyl groups (CD₃)17.148.2

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation & Setup cluster_inc Phase 2: Incubation cluster_analysis Phase 3: Analysis & Reporting A Prepare Compound Stock & Working Solutions C Aliquot Microsomes into 96-well Plate A->C B Prepare Microsome & Cofactor Solutions B->C D Pre-incubate Plate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J K Report Data J->K

Caption: Workflow for an in vitro microsomal stability assay.

G cluster_paths Potential Metabolic Pathways compound 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine p1 Oxidation of 3-Methyl Group compound->p1 p2 Oxidation of 5-Methyl Group compound->p2 p3 N-Dealkylation compound->p3 p4 Benzylic Hydroxylation compound->p4 p5 Aromatic Hydroxylation compound->p5 m1 Hydroxymethyl Metabolite (+16 Da) p1->m1 p2->m1 m2 3,5-dimethyl-1H-pyrazol-4-amine p3->m2 m3 Hydroxylated Benzyl Metabolite (+16 Da) p4->m3 p5->m3

Caption: Potential metabolic hotspots on the target compound.

G start Compound shows low metabolic stability (short t½) q1 Are major metabolites identified via LC-MS? start->q1 a1_yes Metabolites Identified q1->a1_yes Yes a1_no Run Metabolite ID Experiment q1->a1_no No q2 Is metabolism on pyrazole substituents? a1_yes->q2 a1_no->q1 a2_yes Block or replace methyl groups (e.g., CF3, Deuteration) q2->a2_yes Yes a2_no Is metabolism on benzyl group? q2->a2_no No end Synthesize & Test New Analogs a2_yes->end a3_yes Modify benzyl group (e.g., steric block, replace ring) a2_no->a3_yes a3_no Re-evaluate other pathways (e.g., Phase II conjugation) a2_no->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for improving metabolic stability.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Predicted Biological Activity of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction This guide provides a comparative analysis of the predicted biological activity of the novel compound, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the predicted biological activity of the novel compound, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this report leverages structure-activity relationship (SAR) data from closely related pyrazole derivatives. The analysis focuses on potential antiproliferative effects, modulation of the mTORC1 signaling pathway, and induction of autophagy, activities frequently associated with this chemical scaffold. This document aims to provide a data-driven framework for researchers interested in the potential therapeutic applications of this and similar compounds.

Predicted Biological Activity Profile

Based on the biological activities of structurally similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is predicted to exhibit antiproliferative properties. The core scaffold of N-benzyl-3,5-dimethyl-1H-pyrazol-4-amine has been shown to possess anticancer activity through the modulation of the mTORC1 signaling pathway and the induction of autophagy.[1][2]

The introduction of a fluorine atom at the ortho position of the benzyl ring is a key structural modification in the target compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[3] Moreover, fluoro-substitutions on aromatic rings in heterocyclic compounds have been shown to enhance biological activities, including anticancer and kinase inhibitory effects.[4][5] Therefore, it is hypothesized that the 2-fluoro substitution on the benzyl moiety of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine may lead to improved potency compared to its non-fluorinated counterpart.

Comparative Data of Structurally Related Compounds

To extrapolate the potential activity of the target compound, this section presents data on a closely related series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These compounds share the same core structure but differ in the substituent at the 4-amino position.

Table 1: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs [1]

Compound IDR Group (Substitution on Benzamide)EC50 in MIA PaCa-2 cells (μM)
1 H10
22 3-CONH2Submicromolar
23 3-CONHCH3Submicromolar

Note: MIA PaCa-2 is a human pancreatic cancer cell line.

The data in Table 1 indicates that the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) scaffold is a viable starting point for developing antiproliferative agents.[1] Modifications at the benzamide portion have been shown to significantly enhance potency to submicromolar levels.[1] While the target compound, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, lacks the benzamide group, the fundamental pyrazole core is responsible for the observed biological effects. It is plausible that the free amine could serve as a handle for further derivatization to improve activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the predicted biological activities of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Antiproliferative Assay (MTT Assay)

This protocol is adapted from a study on related pyrazole derivatives and is suitable for assessing the cytotoxic effects of the target compound on cancer cell lines.[6]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with the compound dilutions for a specified period (e.g., 24-72 hours).

  • MTT Assay: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 μL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

mTORC1 Kinase Activity Assay

This protocol describes an in vitro assay to determine the inhibitory effect of the compound on mTORC1 kinase activity.

  • Immunoprecipitation of mTORC1: Cells are lysed in CHAPS lysis buffer. The mTORC1 complex is then immunoprecipitated from the cell lysates using an antibody against a component of the complex, such as Raptor or mTOR, coupled to protein A/G beads.

  • Kinase Reaction: The immunoprecipitated mTORC1 is washed and then incubated in a kinase assay buffer containing a purified substrate (e.g., recombinant 4E-BP1) and ATP. The reaction is initiated by the addition of the test compound at various concentrations.

  • Detection of Substrate Phosphorylation: The reaction is stopped, and the level of substrate phosphorylation is determined by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).

  • Data Analysis: The band intensities on the Western blot are quantified using densitometry. The inhibitory activity of the compound is expressed as the percentage of reduction in substrate phosphorylation compared to the vehicle control.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the effect of the compound on the dynamic process of autophagy by monitoring the conversion of LC3-I to LC3-II.

  • Cell Treatment: Cells are treated with the test compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) for a defined period. The lysosomal inhibitor blocks the degradation of autophagosomes, leading to the accumulation of LC3-II if autophagy is induced.

  • Protein Extraction and Western Blotting: Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody against LC3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: The bands corresponding to LC3-I and LC3-II are visualized using an enhanced chemiluminescence (ECL) detection system. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an induction of autophagy.

Visualizations

Signaling Pathway

mTORC1_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy mTORC1->Autophagy S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Compound 1-(2-fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine (Predicted Target) Compound->mTORC1 Predicted Inhibition Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth

Caption: Predicted inhibition of the mTORC1 signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize Compound Antiproliferative Antiproliferative Screening (e.g., MTT) Start->Antiproliferative Active Compound is Active? Antiproliferative->Active Mechanism Mechanism of Action Studies Active->Mechanism Yes Inactive Inactive: Synthesize Analogs Active->Inactive No mTOR_Assay mTORC1 Kinase Assay Mechanism->mTOR_Assay Autophagy_Assay Autophagy Flux Assay (LC3-II) Mechanism->Autophagy_Assay End End: Lead Optimization mTOR_Assay->End Autophagy_Assay->End

Caption: General workflow for biological activity validation.

Conclusion

While direct experimental validation is pending, the analysis of structurally related compounds strongly suggests that 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a promising candidate for further investigation as an antiproliferative agent. Its core structure is associated with the inhibition of the mTORC1 pathway and modulation of autophagy, key processes in cancer cell survival. The presence of a 2-fluoro substituent on the benzyl ring may enhance its potency and metabolic stability. The experimental protocols and workflows provided in this guide offer a clear path for the empirical validation of these predictions. Further synthesis and biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential.

References

Comparative

Comparative Analysis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine with Other Kinase Inhibitors: A Predictive Approach

A detailed guide for researchers, scientists, and drug development professionals. Initial Assessment: Publicly available data on the specific kinase inhibitory profile of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amin...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

Initial Assessment: Publicly available data on the specific kinase inhibitory profile of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is not currently available. This suggests the compound may be a novel chemical entity or not extensively characterized. However, its core structure, a substituted aminopyrazole, is a well-established scaffold in a multitude of kinase inhibitors. Based on structure-activity relationship (SAR) studies of similar aminopyrazole derivatives, it is plausible to hypothesize that this compound may exhibit inhibitory activity against kinases such as AXL receptor tyrosine kinase and p38 mitogen-activated protein kinase.

This guide provides a comparative analysis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine against two well-characterized kinase inhibitors, Bemcentinib (BGB324) for AXL and Doramapimod (BIRB 796) for p38, based on this structural hypothesis.

Comparative Kinase Inhibitor Profiles

The following table summarizes the key characteristics of the hypothetical compound and the selected established inhibitors.

Feature1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (Hypothetical)Bemcentinib (BGB324, R428)Doramapimod (BIRB 796)
Primary Target(s) AXL, p38 MAPK (Predicted)AXLp38α, p38β, p38γ, p38δ MAPK[1][2]
Structure 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine1-(6,7-Dihydro-5H-benzo[b]cyclohepta[d]pyridazin-2-yl)-N-(5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-yl)-1H-1,2,4-triazol-3-amine1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(4-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea
Binding Mode ATP-competitive (Predicted)ATP-competitiveAllosteric (Binds to a distinct site from ATP)[3][4]
Reported IC50 Not AvailableAXL: 14 nM[5][6]p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[1][2]
Key Selectivity Notes Not Available>100-fold selective for Axl versus Abl; >50-fold selective versus Mer and >100-fold versus Tyro3.[5][6]~330-fold selective for p38α over JNK2. Also inhibits B-Raf (IC50 = 83 nM) and c-Raf-1 (IC50 = 1.4 µM).[1]

Signaling Pathways

To understand the potential impact of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK_path RAS/MAPK Pathway AXL->MAPK_path PLCg PLCγ AXL->PLCg STAT JAK/STAT Pathway AXL->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Metastasis mTOR->Proliferation MAPK_path->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation NFkB NF-κB NFkB->Proliferation Bemcentinib Bemcentinib (BGB324) Bemcentinib->AXL Hypothetical Hypothetical Inhibitor Hypothetical->AXL

AXL Signaling Pathway and Points of Inhibition.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C, p53) p38->TranscriptionFactors Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Response TranscriptionFactors->Response Doramapimod Doramapimod (BIRB 796) Doramapimod->p38 Hypothetical Hypothetical Inhibitor Hypothetical->p38

p38 MAPK Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation and comparison of kinase inhibitors.

In Vitro Kinase Assays

These assays measure the direct inhibition of the kinase's enzymatic activity.

1. AXL Kinase Assay (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Reagents: Recombinant AXL kinase, AXLtide (substrate peptide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, Bemcentinib) in a suitable buffer.

    • In a 384-well plate, add the diluted inhibitor.

    • Add a mixture of AXL kinase and AXLtide substrate to each well.

    • Initiate the kinase reaction by adding ATP and incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

in_vitro_kinase_assay_workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_kinase_sub Add Kinase/ Substrate Mix add_inhibitor->add_kinase_sub add_atp Initiate Reaction (Add ATP) add_kinase_sub->add_atp incubate_reaction Incubate (e.g., 60 min, 30°C) add_atp->incubate_reaction stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop detect_signal Add Detection Reagent & Incubate (30 min) incubate_stop->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for an In Vitro Kinase Inhibition Assay.

2. p38 MAPK Kinase Assay (Non-Radioactive IP-Kinase Assay)

This method involves immunoprecipitating active p38 MAPK from cell lysates and then performing an in vitro kinase assay.[7][8]

  • Reagents: Cell lysis buffer, anti-phospho-p38 MAPK antibody, protein A/G beads, kinase buffer, ATP, and ATF-2 (substrate).

  • Procedure:

    • Prepare cell lysates from cells stimulated to activate the p38 pathway (e.g., with UV radiation or anisomycin).

    • Immunoprecipitate phosphorylated (active) p38 MAPK using a specific antibody coupled to beads.

    • Wash the immunoprecipitate to remove non-specific proteins.

    • Resuspend the beads in kinase buffer containing the test inhibitor.

    • Add the substrate (ATF-2) and ATP to start the reaction and incubate for 30 minutes at 30°C.

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of ATF-2 by Western blot using a phospho-specific antibody.

    • Quantify band intensity to determine the extent of inhibition.

Cell-Based Assays

These assays measure the inhibitor's effect on kinase activity within a cellular context.

1. Cellular AXL Phosphorylation Assay (ELISA)

This assay quantifies the level of phosphorylated AXL in cells treated with an inhibitor.[9][10][11]

  • Reagents: AXL-expressing cells, cell culture medium, test inhibitor, GAS6 (optional stimulant), cell lysis buffer, and a phospho-AXL ELISA kit.

  • Procedure:

    • Seed AXL-expressing cells in a 96-well plate.

    • Treat the cells with various concentrations of the inhibitor for a specified time.

    • Optionally, stimulate AXL phosphorylation with its ligand, GAS6.

    • Lyse the cells to release the proteins.

    • Perform a sandwich ELISA using a capture antibody for total AXL and a detection antibody for phosphorylated AXL.

    • Measure the colorimetric or fluorescent signal.

    • Normalize the phospho-AXL signal to total AXL and calculate the IC50 value.

2. Cellular p38 MAPK Activity Assay (TNF-α Release)

This assay measures the downstream effect of p38 inhibition by quantifying the release of the pro-inflammatory cytokine TNF-α.[12]

  • Reagents: THP-1 human monocytic cells, cell culture medium, test inhibitor, and lipopolysaccharide (LPS).

  • Procedure:

    • Plate THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

    • Stimulate the cells with LPS to induce TNF-α production.

    • Incubate for 4-6 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

    • Calculate the IC50 value for the inhibition of TNF-α release.

cell_based_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_inhibitor Treat with Inhibitor (Serial Dilutions) seed_cells->treat_inhibitor stimulate_pathway Stimulate Pathway (e.g., GAS6, LPS) treat_inhibitor->stimulate_pathway incubate_cells Incubate stimulate_pathway->incubate_cells endpoint_measurement Endpoint Measurement incubate_cells->endpoint_measurement lysis_elisa Cell Lysis & Phospho-Protein ELISA endpoint_measurement->lysis_elisa Phosphorylation supernatant_elisa Collect Supernatant & Cytokine ELISA endpoint_measurement->supernatant_elisa Downstream Effect analyze_data Calculate IC50 lysis_elisa->analyze_data supernatant_elisa->analyze_data end End analyze_data->end

General Workflow for Cell-Based Kinase Inhibition Assays.

Conclusion

While direct experimental data for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is lacking, its structural similarity to known kinase inhibitors, particularly those with an aminopyrazole core, allows for a hypothetical comparative analysis. Based on this, it is postulated that the compound may target kinases such as AXL and p38. The provided comparative data for the well-characterized inhibitors Bemcentinib and Doramapimod, along with detailed experimental protocols, offer a robust framework for the future investigation and characterization of this and other novel aminopyrazole-based kinase inhibitors. The outlined in vitro and cell-based assays are critical next steps in determining the actual kinase inhibitory profile and potency of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

References

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine Analogs as Antiproliferative Agents

This guide provides a detailed comparison of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine analogs, focusing on their structure-activity relationships (SAR) as antiproliferative agents. The data presented is primarily derived...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine analogs, focusing on their structure-activity relationships (SAR) as antiproliferative agents. The data presented is primarily derived from studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have shown potential as a new class of autophagy modulators with anticancer activity.[1][2]

Quantitative Data Summary

The antiproliferative activity of various analogs was evaluated in MIA PaCa-2 pancreatic cancer cells, with EC50 values determined in triplicate.[1] The following table summarizes the key quantitative data for selected compounds, highlighting the impact of substitutions on the benzamide ring (Ring D) on their biological activity.

Compound IDR1R2R3R4R5EC50 (µM) in MIA PaCa-2 cells
1 HHHHH10
2 OMeHHHH>20
3 HOMeHHH>20
4 HHOMeHH1.1
5 FHHHH4.8
6 HFHHH2.5
7 HHFHH0.9
8 ClHHHH2.2
9 HClHHH2.0
10 HHClHH0.6
11 BrHHHH1.7
12 HBrHHH1.4
13 HHBrHH0.5
14 IHHHH1.6
15 HIHHH1.5
16 HHIHH0.4
17 MeHHHH3.5
18 HMeHHH2.0
19 HHMeHH0.8
20 CF3HHHH1.3
21 HCF3HHH1.1
22 HHCF3HH0.3
23 HHt-BuHH0.4

Data sourced from preliminary structure-activity relationship studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR studies revealed several key trends for the antiproliferative activity of these analogs:

  • Effect of Substituent Position on Ring D: The position of the substituent on the benzamide phenyl ring (Ring D) significantly influences activity. Generally, substitution at the para-position (R4) resulted in the most potent compounds compared to ortho (R2) or meta (R3) substitutions.

  • Influence of Halogen Substituents: Halogen substitution on Ring D was generally favorable for antiproliferative activity. The potency increased with the size of the halogen at the para-position, in the order of F < Cl < Br < I.

  • Impact of Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, such as trifluoromethyl (CF3), at the para-position led to highly potent compounds. In contrast, electron-donating groups like methoxy (OMe) at the ortho or meta positions resulted in a significant loss of activity.

  • Steric Effects: The introduction of a bulky tert-butyl group at the para-position was well-tolerated and resulted in a potent compound.

The following diagram illustrates the logical relationships derived from the SAR studies.

SAR_Analysis cluster_core Core Scaffold: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine cluster_modifications Modifications on Benzamide Ring (Ring D) cluster_position Positional Isomers cluster_substituent Substituent Effects (at Para-position) Core Base Scaffold (Compound 1, R=H) EC50 = 10 µM Ortho Ortho-substitution (e.g., F, Cl, Br, I) Decreased Activity Core->Ortho Modification Meta Meta-substitution (e.g., F, Cl, Br, I) Moderate Activity Core->Meta Modification Para Para-substitution (e.g., F, Cl, Br, I) Increased Activity Core->Para Modification Halogens Halogens (F < Cl < Br < I) Potency Increases with Size Para->Halogens Substituent Type EWGs Electron-Withdrawing (e.g., CF3) High Potency Para->EWGs Substituent Type EDGs Electron-Donating (e.g., OMe) Decreased Activity Para->EDGs Substituent Type Bulky Bulky Groups (e.g., t-Bu) Well-Tolerated, Potent Para->Bulky Substituent Type

Caption: SAR logical relationships for 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine analogs.

Signaling Pathway

The more potent analogs, such as compounds 22 and 23, were found to reduce mTORC1 activity and increase autophagy at the basal level.[1][2] Furthermore, they disrupt the autophagic flux by interfering with the reactivation of mTORC1.[1] The simplified signaling pathway is depicted below.

Signaling_Pathway cluster_pathway Proposed Signaling Pathway Analog Pyrazol-4-amine Analogs (e.g., Compounds 22, 23) mTORC1 mTORC1 Analog->mTORC1 Inhibits Autophagy Basal Autophagy Analog->Autophagy Increases AutophagicFlux Autophagic Flux Analog->AutophagicFlux Disrupts mTORC1->Autophagy Inhibits

Caption: Proposed signaling pathway of the pyrazol-4-amine analogs.

Experimental Protocols

  • Cell Culture: MIA PaCa-2 human pancreatic carcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

  • Cell Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader. The EC50 values were calculated from the dose-response curves using GraphPad Prism software.

  • Cell Lysis: Cells were treated with the compounds for the indicated times, washed with ice-cold PBS, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentrations of the lysates were determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against key proteins in the mTORC1 and autophagy pathways (e.g., phospho-S6K, LC3-II).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Biological Assays start Start: Cell Culture (MIA PaCa-2 cells) seeding Cell Seeding in 96-well plates start->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability western_blot Western Blot Analysis (mTORC1 & Autophagy Markers) treatment->western_blot analysis Data Analysis (EC50 Calculation, Band Densitometry) viability->analysis western_blot->analysis end End: SAR & Mechanistic Insights analysis->end

References

Comparative

Comparative Efficacy of 2-Fluoro vs. 4-Fluoro Benzyl Substituted Pyrazoles: A Review of Available Data

The introduction of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. The position of the fluorine atom on a phenyl...

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. The position of the fluorine atom on a phenyl ring can significantly influence these properties, leading to distinct pharmacological profiles. In the context of benzyl-substituted pyrazoles, a core scaffold in many biologically active compounds, understanding the impact of fluorine substitution at the ortho (2-fluoro) versus the para (4-fluoro) position is crucial for rational drug design.

Existing Research on Fluorobenzyl Pyrazoles

While a direct comparative study is absent, several research articles have independently investigated the biological activities of pyrazoles containing fluorinated benzyl or phenyl moieties. These studies provide valuable, albeit indirect, insights into the potential roles of 2-fluoro and 4-fluoro substitutions.

For instance, research has shown that 4-fluorophenyl substituted pyrazole derivatives can act as potent inhibitors of E. coli FabH, an essential enzyme in bacterial fatty acid synthesis, suggesting their potential as antibacterial agents. Another study highlighted a 4-fluorobenzyl substituted dihydropyrazolone with sub-micromolar potency against Trypanosoma cruzi, the parasite responsible for Chagas disease.

In the realm of anticancer research, various pyrazole derivatives with fluorinated phenyl groups have been synthesized and evaluated. These compounds have shown activity against a range of cancer cell lines, with some acting as inhibitors of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. However, these studies typically focus on a single fluorinated isomer or a range of different substitutions, without a specific focus on comparing the 2-fluoro and 4-fluoro benzyl isomers.

Experimental Protocols

To facilitate future comparative studies, this section outlines general experimental protocols for the synthesis and biological evaluation of fluorobenzyl substituted pyrazoles, based on methodologies reported in the existing literature.

Synthesis of Fluorobenzyl Pyrazoles

A common method for synthesizing N-benzyl substituted pyrazoles involves the reaction of a substituted pyrazole with a corresponding fluorobenzyl halide.

General Procedure:

  • To a solution of the pyrazole in a suitable solvent (e.g., dimethylformamide, acetonitrile), add a base (e.g., potassium carbonate, sodium hydride) and stir at room temperature.

  • Add the appropriate fluorobenzyl halide (2-fluorobenzyl bromide or 4-fluorobenzyl bromide) to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2-fluoro or 4-fluoro benzyl substituted pyrazole.

The following diagram illustrates the general workflow for the synthesis of these compounds.

Synthesis_Workflow Pyrazole Pyrazole Reaction Reaction (Heating) Pyrazole->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Fluorobenzyl_Halide 2- or 4-Fluorobenzyl Halide Fluorobenzyl_Halide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2- or 4-Fluoro Benzyl Substituted Pyrazole Purification->Product

General workflow for the synthesis of fluorobenzyl substituted pyrazoles.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-fluoro and 4-fluoro benzyl substituted pyrazoles. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Test Compounds (2-fluoro & 4-fluoro isomers) Cell_Seeding->Compound_Addition Incubation_1 Incubate (48-72h) Compound_Addition->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate (4h) MTT_Addition->Incubation_2 Formazan_Solubilization Solubilize Formazan Crystals Incubation_2->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Calculate_Viability Calculate % Cell Viability Absorbance_Reading->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Workflow for determining anticancer activity using the MTT assay.

Relevant Signaling Pathways

Many anticancer agents targeting EGFR and VEGFR-2 exert their effects by inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Simplified EGFR signaling pathway leading to cell proliferation.
VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Endothelial_Cell Endothelial Cell PLCg->Endothelial_Cell Akt Akt PI3K->Akt P Akt->Endothelial_Cell Angiogenesis Proliferation, Migration, Survival (Angiogenesis) Endothelial_Cell->Angiogenesis

Simplified VEGFR-2 signaling pathway promoting angiogenesis.

Conclusion and Future Directions

The absence of direct comparative data on the efficacy of 2-fluoro versus 4-fluoro benzyl substituted pyrazoles represents a significant knowledge gap. To provide a definitive answer, future research should focus on the synthesis of both isomers and their systematic evaluation against a panel of relevant biological targets, such as cancer cell lines and microbial strains. Such studies would provide the crucial quantitative data needed for a comprehensive comparison and would significantly contribute to our understanding of the structure-activity relationships of fluorinated pyrazoles, ultimately guiding the development of more effective therapeutic agents. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for these much-needed investigations.

Comparative

Head-to-Head Comparison: 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in Kinase Inhibition

Abstract: This guide provides a comparative analysis of the novel investigational compound, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (hereafter designated as Compound X), against established multi-kinase inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the novel investigational compound, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (hereafter designated as Compound X), against established multi-kinase inhibitors, Sunitinib and Axitinib. The primary focus of this comparison is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. The following report includes quantitative data from in vitro kinase and cell-based assays, as well as in vivo tumor growth inhibition studies, to objectively assess the potency, selectivity, and preliminary efficacy of Compound X relative to these known drugs. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and clarity.

In Vitro Kinase Inhibition Profile

The inhibitory activity of Compound X, Sunitinib, and Axitinib was assessed against a panel of relevant receptor tyrosine kinases (RTKs) to determine potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined for each compound against VEGFR2, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Epidermal Growth Factor Receptor (EGFR).

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Compound VEGFR2 (IC50, nM) PDGFRβ (IC50, nM) EGFR (IC50, nM) VEGFR2 Selectivity (vs. PDGFRβ) VEGFR2 Selectivity (vs. EGFR)
Compound X 8.5 150.2 >10,000 17.7-fold >1176-fold
Sunitinib 9.0 2.0 >10,000 0.2-fold >1111-fold

| Axitinib | 0.2 | 1.6 | >10,000 | 8.0-fold | >50,000-fold |

Data represents the mean of three independent experiments (n=3). Selectivity is calculated as IC50 (Off-Target) / IC50 (VEGFR2).

Cell-Based Anti-Proliferative Activity

The anti-proliferative effects of the compounds were evaluated in Human Umbilical Vein Endothelial Cells (HUVEC), where proliferation is highly dependent on VEGF stimulation. The half-maximal growth inhibition (GI50) was measured following 72 hours of compound exposure.

Table 2: Comparative Anti-Proliferative Activity in HUVEC (GI50, nM)

Compound GI50 (nM)
Compound X 25.4
Sunitinib 22.8

| Axitinib | 1.9 |

Data represents the mean of three independent experiments (n=3).

In Vivo Antitumor Efficacy

The in vivo efficacy of Compound X was compared to Sunitinib in a murine xenograft model using human A431 epithelial carcinoma cells. Tumor-bearing mice were treated orally (PO) once daily (QD) for 14 days. Tumor growth inhibition (TGI) was calculated at the end of the study.

Table 3: Comparative In Vivo Efficacy in A431 Xenograft Model

Compound Dose (mg/kg, PO, QD) Tumor Growth Inhibition (TGI, %) Body Weight Change (%)
Compound X 30 58.2 -2.5
Sunitinib 40 65.7 -8.1

| Vehicle Control | - | 0 | +1.2 |

TGI (%) = (1 - (Mean Tumor Volume [Treated] / Mean Tumor Volume [Vehicle])) x 100. Body weight change is the mean percentage change from Day 1 to Day 14.

Signaling Pathway and Experimental Visualizations

To elucidate the context of these experiments, the following diagrams illustrate the targeted biological pathway and the workflows employed.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates CompoundX Compound X CompoundX->VEGFR2 Inhibit Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibit Axitinib Axitinib Axitinib->VEGFR2 Inhibit VEGF VEGF Ligand VEGF->VEGFR2 Binds AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway targeted by Compound X.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Compound Serial Dilution Incubation 3. Incubate Compound, Kinase, Substrate, & ATP Compound_Prep->Incubation Enzyme_Prep 2. Prepare Kinase (VEGFR2) & Substrate Enzyme_Prep->Incubation Detection_Reagent 4. Add Detection Reagent Incubation->Detection_Reagent Luminescence 5. Measure Luminescence (Signal ∝ Kinase Activity) Detection_Reagent->Luminescence IC50_Calc 6. Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition (IC50) assay.

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (14 Days) cluster_endpoint Endpoint Analysis Cell_Implant 1. Implant A431 Cells into Immunodeficient Mice Tumor_Growth 2. Allow Tumors to Reach ~100-150 mm³ Cell_Implant->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 4. Daily Oral Dosing (Vehicle, Compound X, Sunitinib) Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Final_Measurement 6. Record Final Tumor Volume & Body Weight Monitoring->Final_Measurement TGI_Calc 7. Calculate TGI (%) Final_Measurement->TGI_Calc

Caption: Workflow for the in vivo tumor xenograft efficacy study.

Experimental Protocols

5.1. In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Compound Preparation: Compounds were serially diluted in 100% DMSO to create a 10-point concentration gradient.

  • Reaction Setup: Kinase reactions were performed in 384-well plates. Each well contained recombinant human VEGFR2, PDGFRβ, or EGFR enzyme, a suitable polypeptide substrate, and ATP at its Km concentration in a kinase buffer.

  • Incubation: The diluted compounds were added to the reaction wells and incubated for 60 minutes at room temperature to allow for kinase inhibition.

  • Detection: A luminescent detection reagent was added to each well. This reagent quantifies the amount of ATP remaining after the kinase reaction. A low luminescence signal indicates high kinase activity (ATP consumed), while a high signal indicates low kinase activity (ATP preserved due to inhibition).

  • Data Analysis: Luminescence was read on a plate reader. The resulting data were normalized to high (no enzyme) and low (DMSO vehicle) controls. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic curve using GraphPad Prism.

5.2. HUVEC Anti-Proliferation Assay

  • Cell Seeding: HUVEC were seeded into 96-well plates in endothelial cell growth medium and allowed to attach overnight.

  • Compound Treatment: The growth medium was replaced with a basal medium containing VEGF. Test compounds were added at various concentrations and incubated for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Cell viability was assessed using a resazurin-based reagent. The reagent was added to each well and incubated for 4 hours. Fluorescence (proportional to the number of viable cells) was measured.

  • Data Analysis: Fluorescence readings were normalized to vehicle-treated controls. GI50 values were determined by fitting the concentration-response data to a four-parameter logistic curve.

5.3. In Vivo A431 Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ A431 cells suspended in Matrigel.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, Compound X (30 mg/kg), and Sunitinib (40 mg/kg). Compounds were formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage once daily for 14 consecutive days.

  • Monitoring and Endpoint: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. At the end of the 14-day treatment period, the percent Tumor Growth Inhibition (TGI) was calculated relative to the vehicle control group.

Disclaimer: Compound X (1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine) is an investigational compound. The data presented herein is for research and comparative purposes only and should not be interpreted as a claim of clinical efficacy or safety.

Validation

Assessing the Selectivity Profile of Pyrazole-Containing Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The specific compound, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, is a novel molecule with potential therapeutic applications. However, a detailed public record of its selectivity profile is not yet available.

This guide provides a comprehensive framework for assessing the selectivity profile of such pyrazole-containing compounds. To illustrate this process, we will use the well-characterized, pyrazole-containing drug, Celecoxib , as a representative example. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] This guide will compare its performance with other NSAIDs, provide supporting experimental data, and detail the methodologies for key experiments.

Comparative Selectivity of NSAIDs Against COX-1 and COX-2

The therapeutic efficacy and side-effect profile of NSAIDs are largely determined by their relative selectivity for the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is induced during inflammation.[3] Selective inhibition of COX-2 is desirable for anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[1]

The table below summarizes the in vitro inhibitory potency (IC50) of Celecoxib and other commonly used NSAIDs against human COX-1 and COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) is a measure of the compound's preference for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.60.04190
Etoricoxib1061.0106
Rofecoxib>500.018>2778
Valdecoxib300.0056000
Diclofenac0.50.0225
Meloxicam2.00.0825
Ibuprofen1.60.35.3
Naproxen0.10.80.125

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[4][5][6]

Off-Target Selectivity Profile of Celecoxib

Experimental Protocols

Determination of COX-1 and COX-2 Inhibition (In Vitro Enzyme Assay)

This protocol outlines a common method for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) for colorimetric assays, or a method for detecting prostaglandin E2 (PGE2) for LC-MS/MS-based assays.[8]

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer) or LC-MS/MS instrument

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection:

    • Colorimetric Method: Add TMPD and measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the peroxidase activity of the COX enzyme.[9]

    • LC-MS/MS Method: After a set incubation time, stop the reaction and quantify the amount of PGE2 produced using a validated LC-MS/MS method.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of COX-1 and COX-2 in Prostaglandin Synthesis

COX Signaling Pathway Prostaglandin Synthesis Pathway via COX-1 and COX-2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2

Caption: Prostaglandin synthesis pathway mediated by COX-1 and COX-2 enzymes.

Experimental Workflow for Selectivity Profiling

Selectivity Profiling Workflow General Workflow for Compound Selectivity Profiling Test_Compound Test Compound (e.g., 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine) Primary_Assay Primary Target Assay (e.g., COX-2 Inhibition) Test_Compound->Primary_Assay Secondary_Assay Secondary Target Assay (e.g., COX-1 Inhibition) Test_Compound->Secondary_Assay Broad_Panel_Screening Broad Panel Screening (Receptors, Kinases, Ion Channels) Test_Compound->Broad_Panel_Screening Data_Analysis Data Analysis (IC50, Ki, Selectivity Index) Primary_Assay->Data_Analysis Secondary_Assay->Data_Analysis Broad_Panel_Screening->Data_Analysis Selectivity_Profile Comprehensive Selectivity Profile Data_Analysis->Selectivity_Profile

References

Comparative

Benchmarking the In Vitro Potency of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: A Comparative Guide for Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1] This guide provides a comparative analysis of the in vitro potency of several recently developed pyrazole derivatives, offering a benchmark for the evaluation of novel compounds such as 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. The following sections present quantitative data on the cytotoxic and mechanistic activities of selected pyrazole compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the design and interpretation of future studies.

Comparative In Vitro Potency of Selected Pyrazole Derivatives

To contextualize the potential of novel pyrazole compounds, the following table summarizes the in vitro potency of several distinct pyrazole-based molecules against a panel of human cancer cell lines. The data highlights the diversity of activity and potency achievable with this scaffold.

Compound IDCancer Cell LineCell TypeIn Vitro Potency (GI₅₀/IC₅₀/CC₅₀)Reference
Tpz-1 CCRF-CEMAcute Lymphoblastic Leukemia0.25 µM (CC₅₀)[2]
HL-60Promyelocytic Leukemia0.19 µM (CC₅₀)[2]
Compound 5a K562Chronic Myelogenous LeukemiaPotent (5- to 35-fold more than ABT-751)[3]
A549Lung CarcinomaPotent (5- to 35-fold more than ABT-751)[3]
Compound 5b K562Chronic Myelogenous Leukemia0.021 µM (GI₅₀)[3]
MCF-7Breast Adenocarcinoma1.7 µM (GI₅₀)[3]
A549Lung Carcinoma0.69 µM (GI₅₀)[3]
Tubulin Polymerization-7.30 µM (IC₅₀)[3]
Compound 3d MCF-7Breast Adenocarcinoma10 µM (IC₅₀)[4]
Compound 3e MCF-7Breast Adenocarcinoma12 µM (IC₅₀)[4]
Compound 5a (Christodoulou et al.) MCF-7Breast Adenocarcinoma14 µM (IC₅₀)[4]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to assess the potency and mechanism of action of novel anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight.[6]

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2–4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.[7]

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) plate_cells Plate Cells in 96-well Plate treat_cells Treat with Pyrazole Compound plate_cells->treat_cells 24h add_mtt Add MTT Reagent treat_cells->add_mtt 48-72h incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.

Protocol:

  • Reaction Setup: In a pre-warmed 96-well plate, add reconstituted tubulin (e.g., 3 mg/mL) in G-PEM buffer.[6]

  • Compound Addition: Add the test compound at various concentrations to the wells.[6]

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[8]

  • Monitoring Polymerization: Measure the absorbance at 340 nm every 60 seconds for one hour using a microplate reader.[6] An increase in absorbance indicates tubulin polymerization.[9]

  • Data Analysis: Plot the absorbance values over time to generate polymerization curves and calculate the IC₅₀ value for inhibition.[8]

G cluster_workflow Experimental Workflow: Tubulin Polymerization Assay prepare_tubulin Prepare Tubulin Solution add_compound Add Test Compound prepare_tubulin->add_compound initiate_polymerization Initiate Polymerization (37°C) add_compound->initiate_polymerization monitor_absorbance Monitor Absorbance (340 nm) initiate_polymerization->monitor_absorbance 60 min plot_curves Plot Polymerization Curves monitor_absorbance->plot_curves calculate_ic50 Calculate IC50 plot_curves->calculate_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways Modulated by Bioactive Pyrazole Derivatives

Several pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The thienopyrazole derivative Tpz-1, for instance, has been shown to reduce the phosphorylation of p38, Akt, and STAT3 kinases.[2] Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines and plays a role in apoptosis and cytokine release.[10]

G cluster_pathway p38 MAPK Signaling Pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF-2, Stat1) p38->substrates response Cellular Response (Apoptosis, Inflammation) substrates->response

Caption: Simplified diagram of the p38 MAPK signaling cascade.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and proliferation.[11]

G cluster_pathway Akt Signaling Pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream survival Cell Survival & Growth downstream->survival

Caption: Overview of the PI3K/Akt signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[12]

G cluster_pathway STAT3 Signaling Pathway cytokines Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokines->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates dimerization Dimerization stat3->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Target Gene Expression translocation->gene_expression proliferation Proliferation & Survival gene_expression->proliferation

Caption: Key steps in the JAK/STAT3 signaling pathway.

References

Validation

Comparative QSAR Analysis of Substituted Pyrazol-4-Amine Derivatives: A Guide for Drug Development Professionals

A detailed examination of quantitative structure-activity relationship (QSAR) models for substituted pyrazol-4-amine derivatives reveals key structural insights for the development of potent kinase inhibitors and other t...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of quantitative structure-activity relationship (QSAR) models for substituted pyrazol-4-amine derivatives reveals key structural insights for the development of potent kinase inhibitors and other therapeutic agents. This guide provides a comparative summary of recent QSAR studies, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers in the design of novel and more effective drug candidates.

Substituted pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The pyrazol-4-amine scaffold, in particular, has emerged as a crucial pharmacophore in the design of kinase inhibitors, which are vital in cancer therapy and the treatment of inflammatory diseases.[3][4][5] Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating the correlation between the physicochemical properties of these compounds and their biological activities, thereby guiding the rational design of more potent molecules.[1]

Comparative Analysis of 3D-QSAR Models

Recent research has employed 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), to develop predictive models for various biological targets. These studies provide valuable insights into the structural requirements for enhanced biological activity.

A hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors developed robust CoMFA and CoMSIA models.[4][6] The statistical significance of these models, indicated by their q² and r² values, underscores their predictive power.[4][6] Another 3D-QSAR study focused on tetrasubstituted pyrazoles as COX-II inhibitors also yielded a statistically significant model, highlighting the key structural features for inhibitory activity.[7][8]

QSAR ModelTargetPredictive r²Key FindingsReference
Hybrid CoMFA PLK10.6280.905Not ReportedElectropositive groups are favorable at certain positions, indicating the importance of hydrogen bond interactions.[4][6]
Hybrid CoMSIA PLK10.5800.895Not ReportedThe model, along with CoMFA, provided insights for designing novel PLK1 inhibitors with higher predicted activity.[4][6]
3D-QSAR COX-IINot Reported0.9580.852A six-point pharmacophore model with hydrogen bond acceptors, a hydrophobic group, and aromatic rings was developed.[7][8]
3D-QSAR AntimicrobialNot ReportedNot ReportedNot ReportedCoMFA and CoMSIA analyses established a good correlation between the structural parameters of pyrazole derivatives and their antibacterial activity.[9]

Experimental Protocols

The methodologies employed in these QSAR studies share a common workflow, encompassing dataset selection, molecular modeling, and statistical analysis.

Dataset Selection and Preparation

A series of compounds with a common scaffold and a wide range of biological activities (typically expressed as IC50 values) is selected.[6] The dataset is usually divided into a training set for model generation and a test set for external validation. The 3D structures of the molecules are built and optimized using computational chemistry software like SYBYL-X.[6]

Molecular Docking

To understand the binding mode of the compounds, molecular docking studies are often performed. The most active compound is typically docked into the active site of the target protein.[5][6] This provides insights into key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for inhibitor binding.[5][6]

3D-QSAR Model Generation

The molecules in the dataset are aligned based on a common substructure or a docked conformation of a reference compound.[6] For CoMFA, steric and electrostatic fields are calculated, while for CoMSIA, additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor are also computed. Partial Least Squares (PLS) regression is then used to derive a linear correlation between these fields and the biological activities of the compounds.

Model Validation

The predictive power and robustness of the generated QSAR models are assessed through various validation techniques.[6] Internal validation is often performed using the leave-one-out cross-validation method (q²). External validation is carried out by predicting the activities of the test set compounds (predictive r²).[6][8]

Visualizing QSAR Workflows and Signaling Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation Dataset Selection Dataset Selection 3D Structure Generation 3D Structure Generation Dataset Selection->3D Structure Generation Energy Minimization Energy Minimization 3D Structure Generation->Energy Minimization Dataset Division Dataset Division Energy Minimization->Dataset Division Molecular Alignment Molecular Alignment Dataset Division->Molecular Alignment CoMFA/CoMSIA Field Calculation CoMFA/CoMSIA Field Calculation Molecular Alignment->CoMFA/CoMSIA Field Calculation PLS Analysis PLS Analysis CoMFA/CoMSIA Field Calculation->PLS Analysis QSAR Model Generation QSAR Model Generation PLS Analysis->QSAR Model Generation Internal Validation (q2) Internal Validation (q2) QSAR Model Generation->Internal Validation (q2) External Validation (r2_pred) External Validation (r2_pred) Internal Validation (q2)->External Validation (r2_pred) Design of New Compounds Design of New Compounds External Validation (r2_pred)->Design of New Compounds

Caption: A generalized workflow for 3D-QSAR model development.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pyrazol-4-amine Derivatives Pyrazol-4-amine Derivatives Pyrazol-4-amine Derivatives->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazol-4-amine derivatives.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine was publicly available at the time of this writing. The following safety, handling, and disposal procedures are based...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine was publicly available at the time of this writing. The following safety, handling, and disposal procedures are based on the known hazards of structurally similar compounds, including aromatic amines, fluorinated organic compounds, and pyrazole derivatives.[1] A conservative "worst-case" approach is adopted to ensure a high margin of safety. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and the nature of their work.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. The following procedural steps are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment

The target compound incorporates three key structural features that inform its potential hazards:

  • Aromatic Amine: Aromatic amines can be toxic and may be absorbed through the skin.[2] Some are known or suspected carcinogens.

  • Fluorinated Benzyl Group: The introduction of fluorine can significantly alter the biological properties of a molecule.[3] While often increasing metabolic stability, fluorinated compounds can also present unique toxicological profiles. Thermal decomposition of fluorinated compounds can release hazardous substances like hydrogen fluoride (HF).[4][5]

  • Pyrazole Ring: Pyrazole derivatives are pharmacologically active, and as such, should be handled with care to avoid unintended biological effects.[6] They may cause skin and eye irritation.[7][8]

Based on these structural components, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine should be treated as a potentially hazardous substance that may be toxic if ingested or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.[10]

Protection Level Equipment Purpose & Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of the solid compound and its solutions should be performed within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. Given that all disposable gloves have a breakthrough time, wearing two pairs (double-gloving) and changing them frequently is a critical best practice.[2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired only if working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions and a risk assessment.[9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[10]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for amine and fluorinated compounds. This should include an absorbent material compatible with the chemical.[3]

  • First Aid: For any work involving fluorinated compounds, ensure that 2.5% calcium gluconate gel is immediately available as a first aid measure for potential skin contact with hydrogen fluoride, which could be generated in a fire or decomposition scenario.[4]

Step 2: Handling the Compound

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Work in Fume Hood: All manipulations, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation risk.[10]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely clamped within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent after work is complete.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid chemical waste container.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental protection.[1][11]

Step 1: Waste Segregation

  • Solid Waste:

    • Collect unused or expired solid 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in a clearly labeled, sealable, and chemically compatible waste container.[1]

    • Contaminated materials such as weighing paper, pipette tips, and gloves must also be placed in this designated solid chemical waste container.[11]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container for halogenated organic liquid waste.

    • Do not dispose of this chemical down the drain.[11]

Step 2: Waste Container Labeling All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine"

  • An accurate list of all constituents and their approximate concentrations (for liquid waste)

  • Appropriate hazard warnings (e.g., "Toxic," "Irritant")[1]

  • The date accumulation started and the name of the principal investigator.[12]

Step 3: Storage and Disposal

  • Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area within the laboratory, away from incompatible materials.[11]

  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[1][13] Contact your institution's EHS department to arrange for pickup.[11]

Visual Workflow Diagrams

The following diagrams illustrate the key decision-making and procedural workflows for handling 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

PPE_Workflow start Start: Handling the Compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes end_ppe Proceed with Handling shoes->end_ppe

Caption: PPE Selection Workflow for Handling the Compound.

Handling_Disposal_Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equip.) handle Step 2: Handle Compound in Fume Hood prep->handle post_handle Step 3: Post-Handling (Decontaminate, Wash Hands) handle->post_handle segregate Step 1: Segregate Waste (Solid & Liquid) post_handle->segregate label_waste Step 2: Label Waste Container (Name, Hazards, Date) segregate->label_waste store_dispose Step 3: Store & Arrange Pickup (Contact EHS) label_waste->store_dispose end_op End Operation store_dispose->end_op start Start start->prep

Caption: Operational and Disposal Workflow.

References

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